1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCIMEGPCAVHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599285 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177201-79-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
Introduction
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, commonly referred to as N-Boc-indoline-3-carboxylic acid, is a synthetic amino acid derivative widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure consists of an indoline core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group at the 3-position. This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents and other bioactive molecules. This guide provides a comprehensive overview of its physical properties, the experimental methods used to determine them, and a representative synthetic workflow.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized below. These properties are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 177201-79-5 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not consistently reported in publicly available literature. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate, as well as in aqueous base solutions.[2][3] Sparingly soluble in water and nonpolar solvents. | |
| pKa | Estimated to be in the range of 4-5, which is typical for a carboxylic acid functional group.[4] | |
| Storage | Sealed in a dry environment at 2-8°C.[1] |
Experimental Protocols
The determination of the physical properties of a chemical compound relies on standardized laboratory techniques. The following sections detail the general experimental protocols applicable for characterizing this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground into a powder.[5] The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the solid into the sealed bottom end to a height of 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]
-
Heating and Observation: The apparatus is heated rapidly to approximately 20°C below the expected melting point.[5] The heating rate is then reduced to a slow and steady 1-2°C per minute.
-
Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid becomes visible and the temperature at which the entire sample has completely melted into a clear liquid.[7] This range is reported as the melting point.
Solubility Determination
Solubility tests provide insight into the polarity and functional groups of a compound, guiding the choice of solvents for reactions, extractions, and chromatography.[2]
Methodology:
-
Sample and Solvent Preparation: A small, pre-weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[3]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added in small portions.[3]
-
Agitation and Observation: After each addition, the test tube is shaken vigorously for a set period, typically 60 seconds.[2] The sample is visually inspected to determine if it has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This procedure is systematically repeated with a range of solvents, including water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and various organic solvents (e.g., methanol, hexane, diethyl ether) to create a complete solubility profile.[8][9] Solubility in aqueous base (NaOH, NaHCO₃) is a strong indicator of an acidic functional group like a carboxylic acid.[9]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[10]
Methodology:
-
Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[11]
-
Apparatus Calibration: A pH meter is calibrated using standard buffer solutions (typically at pH 4, 7, and 10).[11]
-
Titration: The solution of the acid is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[11] A standardized solution of a strong base, such as 0.1 M NaOH, is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the NaOH titrant, allowing the system to equilibrate.[11]
-
Data Analysis: The collected data (pH versus volume of NaOH added) is plotted to generate a titration curve. The equivalence point is identified as the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is used to find the half-equivalence point. The pKa is equal to the pH of the solution at this half-equivalence point, as described by the Henderson-Hasselbalch equation.[10]
Logical Workflow Visualization
The following diagram illustrates a standard and efficient workflow for the synthesis of this compound via N-Boc protection. This reaction is fundamental in peptide synthesis and the creation of complex molecular architectures.
Caption: Synthetic workflow for the N-Boc protection of Indoline-3-carboxylic acid.
References
- 1. 177201-79-5|this compound|BLD Pharm [bldpharm.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
CAS Number: 177201-79-5
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key intermediate in contemporary pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.
Chemical Properties and Data
This compound, also known as 1-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 177201-79-5 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | |
| Appearance | Typically a powder | [1] |
| Purity | Commonly available at ≥98% | [1] |
| Application | Intermediate in chemical synthesis | [1] |
Table 2: Spectroscopic Data (Predicted and/or from related structures)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), the indoline ring protons, and the carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (~150-180 ppm), the quaternary carbon of the Boc group, and carbons of the indoline ring. |
| Mass Spectrometry | [M+H]⁺ peak expected around m/z 264.12. |
Note: Specific, experimentally obtained spectroscopic data for this exact compound is not widely published. The data presented is based on general knowledge of similar structures and information from chemical suppliers.
Synthesis and Experimental Protocols
A common strategy involves the reduction of the corresponding indole derivative, followed by Boc protection.
Illustrative Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for similar compounds.
Step 1: Reduction of Indole-3-carboxylic acid (if starting from this material)
-
Reaction Setup: In a round-bottom flask, dissolve Indole-3-carboxylic acid in a suitable solvent such as methanol.
-
Reduction: Add a reducing agent, for example, magnesium turnings, portion-wise under an inert atmosphere. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude indoline-3-carboxylic acid.
Step 2: N-Boc Protection
-
Reaction Setup: Dissolve the crude indoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Addition of Reagents: Add a base, such as sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same organic solvent.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is acidified with a mild acid (e.g., citric acid) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
References
A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical properties, outlines a potential synthetic pathway, and discusses its applications in drug discovery.
Core Compound Properties
This compound, also known as N-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.
| Property | Value |
| Molecular Weight | 263.29 g/mol |
| Molecular Formula | C₁₄H₁₇NO₄ |
| CAS Number | 177201-79-5 |
| Appearance | White to off-white powder |
| Storage Conditions | 0-8°C |
Synthetic Pathway and Experimental Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the protection of the indoline nitrogen followed by carboxylation. The following is a generalized, conceptual experimental protocol.
Conceptual Synthesis Workflow:
A conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Boc Protection of Indoline
-
Reaction Setup: In a round-bottom flask, dissolve indoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(tert-butoxycarbonyl)indoline.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol: Carboxylation at the C3 Position (Conceptual)
Carboxylation of N-Boc-indoline can be challenging. The following represents a conceptual approach and would require significant optimization.
-
Lithiation: Dissolve 1-(tert-butoxycarbonyl)indoline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Addition of Organolithium Reagent: Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate the C3 position.
-
Quenching with Carbon Dioxide: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
-
Acidic Work-up: Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. The indoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.
Role as a Versatile Intermediate:
The Boc-protected nitrogen allows for selective chemical transformations at other positions of the indoline ring. The carboxylic acid functional group at the C3 position provides a convenient handle for various coupling reactions, such as amide bond formation, to build more complex molecular architectures. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Therapeutic Potential of Indoline Derivatives:
While specific biological targets for this compound itself are not well-documented, the broader class of indoline-containing molecules has shown significant potential in various therapeutic areas. The structural rigidity and synthetic tractability of the indoline scaffold make it an attractive framework for the design of novel therapeutics.
Application of the compound in a typical drug discovery workflow.
Derivatives of the closely related indole-3-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of the Bcl-2/Mcl-1 proteins in cancer therapy and as modulators of the auxin signaling pathway in plants. It is plausible that derivatives of this compound could be explored for similar or novel biological targets. The saturated five-membered ring of the indoline structure, in contrast to the aromatic pyrrole ring of indole, provides a different three-dimensional shape that can lead to altered binding affinities and selectivities for biological targets.
This compound is particularly valuable for the development of therapeutics targeting neurological disorders, where the indoline scaffold is a common motif.[1][2] Its utility in peptide synthesis also highlights its importance in constructing complex biomolecules with potential therapeutic applications.
References
Elucidation of the Chemical Structure of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the spectroscopic data and analytical methodologies used to confirm the chemical structure of this versatile indoline derivative.
Physicochemical Properties
This compound, also known as N-Boc-indoline-3-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 177201-79-5 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.8-8.1 | Doublet | 1H | Aromatic Proton |
| ~7.1-7.5 | Multiplet | 3H | Aromatic Protons |
| ~4.5-4.8 | Triplet | 1H | Methine Proton (-CH) |
| ~3.5-3.8 | Multiplet | 2H | Methylene Protons (-CH₂) |
| 1.50 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Carboxylic Acid Carbonyl (C=O) |
| ~150-155 | Carbamate Carbonyl (C=O) |
| ~140-145 | Aromatic Quaternary Carbon |
| ~120-130 | Aromatic CH Carbons |
| ~115-120 | Aromatic CH Carbon |
| ~80-85 | tert-Butyl Quaternary Carbon |
| ~55-60 | Methine Carbon (-CH) |
| ~45-50 | Methylene Carbon (-CH₂) |
| ~28 | tert-Butyl Methyl Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~2850-3000 | C-H Stretch | Aliphatic & Aromatic |
| ~1760-1690 | C=O Stretch | Carbamate Carbonyl |
| ~1690-1710 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1580-1620 | C=C Stretch | Aromatic Ring |
| ~1320-1210 | C-O Stretch | Carboxylic Acid & Carbamate |
| ~1150-1200 | C-N Stretch | Carbamate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]+ would be observed at m/z 263. A common fragmentation pattern involves the loss of the tert-butoxycarbonyl group.
| m/z | Interpretation |
| 263 | [M]⁺ (Molecular Ion) |
| 207 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 162 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |
| 144 | [Indoline-3-carboxylic acid - H]⁺ |
| 117 | Further fragmentation of the indoline ring |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved by the protection of the nitrogen atom of indoline-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Indoline-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve indoline-3-carboxylic acid (1 equivalent) in the chosen solvent (e.g., a mixture of THF and water).
-
Basification: Cool the solution in an ice bath and add the base (e.g., triethylamine, 1.5-2 equivalents, or an aqueous solution of NaOH) dropwise while stirring.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl. This will precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
This guide provides the essential information for the structural elucidation of this compound. The presented data and protocols are intended to assist researchers in the synthesis and characterization of this important molecule for applications in drug discovery and development.
References
A Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid
Abstract: This document provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. It details the compound's chemical properties, a representative synthetic protocol, its applications in medicinal chemistry, and essential safety information. The inclusion of a detailed experimental workflow and structured data tables is intended to support advanced research and development activities.
Chemical Identity and Properties
This compound is a derivative of indoline, a saturated bicyclic heteroamine. The molecule features a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This Boc group is crucial in synthetic chemistry, as it deactivates the nitrogen, preventing it from participating in unwanted side reactions while enabling selective modifications elsewhere on the molecule.
Synonyms: N-Boc-indoline-3-carboxylic acid, 1-Boc-indoline-3-carboxylic acid CAS Number: 177201-79-5[1]
Quantitative physicochemical data, based on the closely related isomer 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₄ | [2] |
| Molecular Weight | 263.29 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 182 °C (decomposes) | |
| Storage Temperature | -20°C, sealed, away from moisture | [3] |
Synthesis Protocol and Workflow
The most direct synthesis of this compound involves the N-protection of the parent compound, indoline-3-carboxylic acid, using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.
Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid
Objective: To synthesize this compound from indoline-3-carboxylic acid.
Reagents and Materials:
-
Indoline-3-carboxylic acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (HCl) (for acidification)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Suspend indoline-3-carboxylic acid in a 1:1 mixture of dioxane and water in a round-bottom flask.
-
Base Addition: Add sodium bicarbonate to the suspension and stir until the solid dissolves, forming the sodium salt of the carboxylic acid.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Washing: Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 using 1 M HCl. The product should precipitate as a solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Synthetic Workflow Diagram
Applications in Drug Discovery and Organic Synthesis
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable intermediate for accessing novel derivatives with therapeutic potential.
-
Pharmaceutical Intermediate: It is a key building block for synthesizing more complex molecules, particularly in the development of novel drugs targeting neurological disorders.[2] The carboxylic acid handle allows for amide bond formation, while the Boc-protected nitrogen ensures stability during these transformations.
-
Scaffold for Biologically Active Molecules: The indoline core is associated with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] This compound provides a convenient entry point for exploring these activities.
-
Structure-Activity Relationship (SAR) Studies: In drug design, this molecule is used to systematically modify the indoline structure, helping researchers understand how chemical changes affect a compound's biological efficacy and safety profile.[2]
-
Role of the Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a wide variety of reaction conditions but can be easily removed under acidic conditions. This feature is essential for multi-step synthetic campaigns where precise control over reactivity is required.[2]
Safety and Handling
While specific hazard data for this compound is limited, information from closely related analogs provides a basis for safe handling protocols. The data below is derived from the corresponding indole derivative and the 7-carboxylic acid indoline isomer.
| Hazard Class | GHS Code | Description | Source Compound |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Indole Analog[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Indole Analog[4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Indoline-7-COOH |
| Respiratory Irritation | H335 | May cause respiratory irritation | Indole Analog[4] |
| Hazardous to Aquatic Life | H400 | Very toxic to aquatic life | Indoline-7-COOH |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its pre-protected nitrogen and reactive carboxylic acid group make it an ideal starting material for the synthesis of diverse indoline derivatives. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and complex organic molecules.
References
A Technical Guide to the Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (CAS No. 177201-79-5). This compound, with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29, is a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. Accurate spectroscopic analysis is paramount for its quality control and for monitoring its progression in chemical reactions.
Spectroscopic Data Summary
Precise, experimentally-derived quantitative data for this compound is not available in the searched public domain resources. However, based on the structure, the expected spectral characteristics are outlined below. Researchers are advised to acquire experimental data on their specific samples for accurate characterization.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| tert-Butyl (9H) | 1.4 - 1.6 | Singlet | Characteristic signal for the Boc protecting group. |
| CH₂ (indoline ring, 2H) | 3.0 - 3.5 | Multiplet | Diastereotopic protons, may show complex splitting. |
| CH (indoline ring, 1H) | 4.0 - 4.5 | Multiplet | Chiral center, coupling to adjacent CH₂ protons. |
| Aromatic (4H) | 7.0 - 8.0 | Multiplets | Signals corresponding to the benzene ring of the indoline core. |
| COOH (1H) | > 10 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (CH₃)₃ | 28 - 29 | Three equivalent methyl groups of the Boc group. |
| tert-Butyl Quaternary C | 80 - 82 | Quaternary carbon of the Boc group. |
| CH₂ (indoline ring) | 30 - 40 | |
| CH (indoline ring) | 55 - 65 | |
| Aromatic Carbons | 110 - 150 | Six signals expected for the benzene ring carbons. |
| Carbonyl (Boc) | 150 - 155 | Carbonyl carbon of the tert-butoxycarbonyl group. |
| Carbonyl (Carboxylic Acid) | 170 - 180 | Carbonyl carbon of the carboxylic acid group. |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Boc group) | ~1700 | Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 264.12 | Molecular ion peak in positive ion mode. |
| [M-H]⁻ | 262.11 | Molecular ion peak in negative ion mode. |
| [M-C₄H₉]⁺ | 208.06 | Loss of the tert-butyl group. |
| [M-Boc+H]⁺ | 164.07 | Loss of the Boc protecting group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Perform phase and baseline corrections and reference the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
2. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact.
3. Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment (or clean ATR crystal) which will be automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: ESI, in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to observe characteristic fragmentation patterns, such as the loss of the Boc group.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
In-Depth Technical Guide: 1H NMR Spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. This document outlines the predicted chemical shifts, provides a comprehensive experimental protocol for acquiring such a spectrum, and visualizes the molecular structure and experimental workflow.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indoline ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid. The predicted data, based on the analysis of similar structures and substituent effects, is summarized in the table below. The exact chemical shifts can vary depending on the solvent and concentration used.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| COOH | 10.0 - 12.0 | broad singlet | 1H | - |
| H-7 | ~7.8 - 8.0 | doublet | 1H | ~7.5 - 8.0 |
| H-4, H-5, H-6 | ~6.8 - 7.3 | multiplet | 3H | - |
| H-3 | ~4.5 - 4.7 | triplet or dd | 1H | ~8.0 - 9.0 |
| H-2a | ~4.2 - 4.4 | doublet of doublets | 1H | ~11.0, ~8.0 |
| H-2b | ~3.8 - 4.0 | doublet of doublets | 1H | ~11.0, ~9.0 |
| C(CH3)3 | ~1.5 | singlet | 9H | - |
Molecular Structure and Experimental Workflow
The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its 1H NMR analysis.
Experimental Protocol
This section details a standard procedure for obtaining a high-quality 1H NMR spectrum of this compound.
Materials and Equipment:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.6-0.7 mL
-
5 mm NMR tubes
-
Pipettes and glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (Chloroform-d or DMSO-d6 are common choices) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Sample Transfer:
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer are:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~16 ppm
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for relevant signals.
-
Assign the peaks to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity.
-
This comprehensive guide provides the necessary information for the analysis and interpretation of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
An In-Depth Technical Guide on the 13C NMR of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 13C NMR data, offering a robust reference for researchers engaged in its synthesis and characterization.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established computational models and provide expected values for the carbon environments within the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C=O (Carboxylic Acid) | 175.0 | Carbonyl carbon of the carboxylic acid group. |
| C=O (Boc) | 152.0 | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |
| C-3a | 140.0 | Aromatic quaternary carbon adjacent to the nitrogen atom. |
| C-7a | 130.0 | Aromatic quaternary carbon at the ring junction. |
| C-5 | 128.0 | Aromatic CH carbon. |
| C-6 | 124.0 | Aromatic CH carbon. |
| C-4 | 123.0 | Aromatic CH carbon. |
| C-7 | 115.0 | Aromatic CH carbon. |
| C(CH3)3 (Boc) | 82.0 | Quaternary carbon of the tert-butyl group. |
| C-3 | 55.0 | Methine carbon at the 3-position of the indoline ring. |
| C-2 | 45.0 | Methylene carbon at the 2-position of the indoline ring. |
| C(CH3)3 (Boc) | 28.0 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for 13C NMR Spectroscopy
The following is a general experimental protocol for acquiring a 13C NMR spectrum of an organic compound like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for routine 13C NMR.
-
Acquisition Time (AQ): Typically set between 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative data, although longer delays may be necessary for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is usually required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative analysis is desired, keeping in mind that the Nuclear Overhauser Effect (NOE) can affect the accuracy of integrations in proton-decoupled spectra.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in the acquisition of its 13C NMR spectrum.
Biological Activity of Boc-indoline-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Boc-indoline-3-carboxylic acid derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial activities. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document details the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.
Biological Activities and Quantitative Data
Boc-indoline-3-carboxylic acid derivatives have been investigated for various biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.
Anticancer Activity
Derivatives of indole-3-carboxylic acid have shown significant potential as anticancer agents, with some acting as dual inhibitors of Bcl-2 and Mcl-1 proteins.[1]
| Compound Reference | Target | Assay | Ki (µM) | Cell Line | IC50 (µM) | Citation |
| Compound 17 | Bcl-2 | Fluorescence Polarization | 0.26 | - | - | [1] |
| Compound 17 | Mcl-1 | Fluorescence Polarization | 0.072 | - | - | [1] |
| Compound 31 | Bcl-2/Mcl-1 | Fluorescence Polarization | - | - | - | [1] |
| T1089 | - | MTT Assay | - | A549 | 33.4 ± 1.3 | [2] |
| CPA (reference) | - | MTT Assay | - | A549 | 4200 ± 300 | [2] |
Antiviral Activity
A notable derivative of indole-3-carboxylic acid has demonstrated potent antiviral activity against SARS-CoV-2.[3][4]
| Compound | Virus | Assay | IC50 (µg/mL) | Selectivity Index (SI) | Citation |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | - | 1.06 | 78.6 | [3][4] |
Antimicrobial Activity
Indole-3-carboxamide-polyamine conjugates have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.[5]
| Compound | S. aureus (MIC, µM) | MRSA (MIC, µM) | P. aeruginosa (MIC, µM) | E. coli (MIC, µM) | A. baumannii (MIC, µM) | C. neoformans (MIC, µM) | Citation |
| 12a | 69.8 | 22.3 | >279 | 139 | >45 | - | [5] |
| 13b | ≤0.28 | ≤0.28 | - | - | ≤0.28 | ≤0.28 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of Boc-indoline-3-carboxylic acid derivatives, adapted from established procedures.
General Synthesis of Indole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of an indole-3-carboxylic acid with a primary amine.[5][6]
Materials:
-
Indole-3-carboxylic acid (1.0 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.7 equiv.)
-
Primary amine (0.45 equiv.)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid, EDC·HCl, and HOBt in dry CH₂Cl₂. Add DIPEA to the mixture and stir at 0 °C for 10-15 minutes.
-
Amine Addition: In a separate flask, dissolve the primary amine in a small amount of dry CH₂Cl₂. Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Boc-indoline-3-carboxylic acid derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques caused by viral infection.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound stock solution
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of indole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for all Boc-indoline-3-carboxylic acid derivatives are still under investigation, related indole compounds have been shown to modulate key pathways involved in cancer progression.
Inhibition of Bcl-2 Family Proteins
Several indole-3-carboxylic acid derivatives have been designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Mcl-1.[1] By binding to the BH3 groove of these proteins, they disrupt the protein-protein interactions that prevent apoptosis, thereby promoting programmed cell death in cancer cells.
References
- 1. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Discovery and Development of Indole-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemistry. Possessing a privileged scaffold, these molecules have been extensively explored for a wide range of therapeutic and biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-3-carboxylic acid derivatives, with a focus on their applications as anticancer, antihypertensive, and herbicidal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.
Synthetic Methodologies
The synthesis of indole-3-carboxylic acid derivatives has been approached through various strategies, often tailored to achieve specific substitution patterns on the indole ring. Common methods include the Fischer indole synthesis, where a phenylhydrazine and an aldehyde or ketone are reacted in the presence of an acid catalyst, and palladium-catalyzed cross-coupling reactions for more complex modifications.[1]
General Experimental Protocol: One-Pot Synthesis of 4-Aminoindole-3-carboxylic Acids
A notable and efficient method is the palladium-catalyzed one-pot synthesis of 4-aminoindole-3-carboxylic acids. This approach combines nucleophilic substitution and C-N cross-coupling in a single reaction vessel, offering high efficiency and broad functional group tolerance.[1]
Materials:
-
4-bromoindole-3-carboxylic acid derivative (amide or ester)
-
Palladium(II) chloride (PdCl₂)
-
Xantphos (ligand)
-
Cesium pivalate (additive)
-
Cesium carbonate (Cs₂CO₃)
-
Water
-
Appropriate amine nucleophile
-
Solvent (e.g., dioxane)
Procedure:
-
To a reaction vessel, add the 4-bromoindole-3-carboxylic acid derivative, PdCl₂ (5 mol %), Xantphos, and cesium pivalate.
-
Add the amine nucleophile and Cs₂CO₃ to the mixture.
-
Add a controlled amount of water to the reaction mixture.
-
The reaction is then heated under an inert atmosphere.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
This method's success relies on the initial reduction of Pd(II) to the active Pd(0) catalyst, followed by oxidative addition to the C-Br bond. Water then acts as a nucleophile to facilitate the transformation, ultimately leading to the desired 4-aminoindole-3-carboxylic acid.[1]
Anticancer Activity: Targeting the Bcl-2 Family Proteins
A significant area of research for indole-3-carboxylic acid derivatives has been in oncology, particularly in the development of inhibitors for the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1).[2][3] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death).[2]
Bcl-2/Mcl-1 Signaling Pathway in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key step in initiating the apoptotic cascade. In cancer cells, the overexpression of Bcl-2 and Mcl-1 leads to excessive sequestration of pro-apoptotic proteins, thereby inhibiting apoptosis and promoting cell survival. Indole-3-carboxylic acid-based inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2 and Mcl-1, and disrupting their interaction with pro-apoptotic partners. This frees Bax and Bak to induce mitochondrial outer membrane permeabilization and trigger apoptosis.
Caption: Bcl-2/Mcl-1 signaling pathway and the inhibitory action of indole-3-carboxylic acid derivatives.
Quantitative Anticancer Activity
The efficacy of various indole-3-carboxylic acid derivatives as anticancer agents has been quantified through in vitro assays. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected compounds against Bcl-2 and Mcl-1, as well as their cytotoxicity against cancer cell lines.
| Compound | Target | Kᵢ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 12 | Mcl-1 | 0.48 | Mcl-1 dependent cancer cells | - | [4] |
| Bcl-2 | 3.6 | [4] | |||
| 17 | Bcl-2 | 0.26 | - | - | [2] |
| Mcl-1 | 0.072 | [2] | |||
| 26 | Mcl-1 | - | HL-60 | Moderate Inhibition | [3] |
| 34 | Mcl-1 | <0.01 | - | - | [5] |
| Bcl-xL | >1.9 | [5] | |||
| Bcl-2 | >0.77 | [5] | |||
| 35 | Mcl-1 | <0.01 | - | - | [5] |
| Bcl-xL | >1.9 | [5] | |||
| Bcl-2 | >0.77 | [5] | |||
| 4f | Plk1 | 0.41 | HeLa | 0.72 | [6] |
| MCF-7 | 1.15 | [6] | |||
| 4g | Plk1 | 0.13 | HeLa | 0.72 | [6] |
| MCF-7 | 1.15 | [6] |
Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition
Fluorescence polarization (FP) is a widely used technique to measure the binding affinity of small molecules to proteins. This competitive assay measures the displacement of a fluorescently labeled peptide (tracer) from the target protein by an unlabeled inhibitor.[7][8]
Materials:
-
Recombinant Bcl-2 or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Indole-3-carboxylic acid derivative (inhibitor)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
Black, non-binding surface 96- or 384-well plates
-
FP-capable plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indole-3-carboxylic acid derivative in assay buffer. Prepare working solutions of the Bcl-2/Mcl-1 protein and the fluorescently labeled BH3 peptide.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the serially diluted inhibitor, and the Bcl-2/Mcl-1 protein. Include controls for the free tracer (no protein) and the bound tracer (no inhibitor).
-
Incubation: Incubate the plate at room temperature to allow for the binding equilibrium between the protein and the inhibitor to be reached.
-
Tracer Addition: Add the fluorescently labeled BH3 peptide to all wells.
-
Second Incubation: Incubate the plate again to allow for the competitive binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis: Plot the FP signal against the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound tracer, can be determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Antihypertensive Activity: Angiotensin II Receptor Antagonism
Indole-3-carboxylic acid derivatives have also been investigated as antagonists of the angiotensin II receptor type 1 (AT1R), a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure.[9] Blockade of AT1R leads to vasodilation and a reduction in blood pressure, making it an effective strategy for treating hypertension.
The Renin-Angiotensin System (RAS) and AT1R Signaling
The RAS is a hormonal cascade that plays a crucial role in blood pressure regulation. Renin, an enzyme released by the kidneys, cleaves angiotensinogen to angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to the AT1R, a G protein-coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and other effects that increase blood pressure. Indole-3-carboxylic acid-based AT1R antagonists competitively block the binding of angiotensin II to its receptor, thereby inhibiting these downstream effects and lowering blood pressure.
Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of indole-3-carboxylic acid-based AT1R antagonists.
Quantitative Antihypertensive Activity
The potency of indole-3-carboxylic acid derivatives as antihypertensive agents is typically determined by their ability to inhibit the binding of radiolabeled angiotensin II to the AT1 receptor. The following table presents the IC50 values for losartan, a commercially available AT1R antagonist, for comparison.
| Compound | Target | IC₅₀ (nM) | Assay Condition | Reference |
| Losartan | AT1R | 5.5 | Human AT1R, radioligand ¹²⁵I[Sar¹,Ile⁸]Ang II | [9] |
| AT1R | 150 | Bovine adrenal cortical membranes, radioligand ¹²⁵I-Ang II | [9] | |
| AT1R | 6.7 | Rat hepatic membranes, radioligand ¹²⁵I[Sar¹,Ile⁸]-Ang II | [9] | |
| Compound V8 | AT1R | - | In vitro results indicated high binding affinity | [10] |
| Compound 20 | AT1R | pA2 = 7.1 ± 0.31 | Isolated rat aortic ring | [9] |
Herbicidal Activity: Targeting Auxin Signaling
In the field of agrochemicals, indole-3-carboxylic acid derivatives have been developed as potent herbicides that act as antagonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[11] Auxins are plant hormones that regulate various aspects of plant growth and development. Disrupting auxin signaling can lead to uncontrolled growth and ultimately, plant death.
Auxin Signaling Pathway and TIR1 Antagonism
The plant hormone auxin, primarily indole-3-acetic acid (IAA), promotes gene expression by facilitating the degradation of Aux/IAA transcriptional repressors. In the presence of auxin, the F-box protein TIR1, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, binds to both auxin and an Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various growth responses. Indole-3-carboxylic acid-based herbicides act as antagonists by binding to TIR1 and preventing the formation of the TIR1-auxin-Aux/IAA complex, thereby stabilizing the Aux/IAA repressors and inhibiting auxin-responsive gene expression.
Caption: Auxin signaling pathway and the antagonistic action of indole-3-carboxylic acid-based herbicides on the TIR1 receptor.
Quantitative Herbicidal Activity
The herbicidal efficacy of indole-3-carboxylic acid derivatives is assessed by their ability to inhibit plant growth, often measured as the inhibition of root and shoot elongation. The following table provides data on the inhibitory rates of several compounds against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).
| Compound | Plant Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) | Reference |
| 10d | B. napus | 100 | 96 | - | [11] |
| 10 | 92 | - | [11] | ||
| 10h | B. napus | 100 | 95 | - | [11] |
| 10 | 93 | - | [11] |
Experimental Protocol: Petri Dish Herbicidal Activity Assay
This in vitro assay is a common method for the primary screening of herbicidal compounds.[11]
Materials:
-
Seeds of test plant species (e.g., Brassica napus, Echinochloa crus-galli)
-
Indole-3-carboxylic acid derivative (test compound)
-
Solvent (e.g., DMSO)
-
Petri dishes
-
Filter paper
-
Growth medium or distilled water
Procedure:
-
Seed Sterilization and Germination: Surface sterilize the seeds and germinate them in the dark on moist filter paper.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent and then make serial dilutions to the desired test concentrations in the growth medium or distilled water.
-
Assay Setup: Place a piece of filter paper in each petri dish and add a specific volume of the test solution or a control solution (containing the solvent at the same concentration).
-
Seedling Transfer: Once the seeds have germinated and the radicles have reached a certain length, transfer a set number of uniform seedlings to each petri dish.
-
Incubation: Incubate the petri dishes under controlled conditions of light and temperature.
-
Measurement: After a set period (e.g., 3-5 days), measure the length of the roots and shoots of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration of the test compound compared to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined from the dose-response curve.
Conclusion
Indole-3-carboxylic acid derivatives have proven to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. Their versatility as a scaffold allows for the development of potent and selective inhibitors of various biological targets, including anti-apoptotic proteins, G protein-coupled receptors, and hormone receptors. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of chemical biology and drug discovery. The continued exploration of the chemical space around the indole-3-carboxylic acid core is likely to yield new and improved therapeutic and agrochemical agents in the future.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc Protection of Indoline-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the tert-butoxycarbonyl (Boc) protection of the nitrogen atom in indoline-3-carboxylic acid. This procedure is a crucial step in synthetic organic chemistry, particularly in the preparation of building blocks for peptide synthesis and the development of novel therapeutics. The Boc group serves as a stable and reliable protecting group for the secondary amine of the indoline ring, preventing unwanted side reactions while allowing for subsequent chemical transformations at the carboxylic acid moiety.
Reaction Overview
The protection of the indoline nitrogen is achieved by reacting indoline-3-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The base deprotonates the carboxylic acid and facilitates the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The resulting N-Boc-indoline-3-carboxylic acid is a stable compound that can be readily purified and used in further synthetic steps. The Boc group can be removed under acidic conditions when desired.[1]
Quantitative Data Summary
While specific yields can vary depending on the scale and purity of the starting materials, the Boc protection of amino acids and related heterocyclic compounds is generally a high-yielding reaction. The following table summarizes the typical reagents, their molar ratios, and the conditions used in this protocol.
| Reagent/Parameter | Molar Equivalent/Condition | Role/Purpose |
| Indoline-3-carboxylic acid | 1.0 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | Boc group source |
| Triethylamine (TEA) | 2.0 - 3.0 | Base to deprotonate the carboxylic acid and neutralize HCl byproduct |
| Solvent System | Dioxane/Water (1:1) or THF/Water (1:1) | To dissolve reactants |
| Reaction Temperature | 0 °C to Room Temperature | To control reaction rate |
| Reaction Time | 4 - 12 hours | To ensure complete reaction |
| pH for Work-up | 2 - 3 | To protonate the product for extraction |
| Extraction Solvent | Ethyl Acetate | To isolate the product from the aqueous phase |
Experimental Protocol
This protocol outlines a general and reliable method for the Boc protection of indoline-3-carboxylic acid.
Materials:
-
Indoline-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N or TEA)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve indoline-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Addition of Base: To the solution, add triethylamine (2.5 eq) and stir until the indoline-3-carboxylic acid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane).
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product may precipitate at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-indoline-3-carboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow:
References
Applications of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. The presence of the Boc-protecting group on the indoline nitrogen enhances its stability and allows for controlled reactions, while the carboxylic acid moiety at the 3-position serves as a convenient handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of therapeutic agents targeting cancer, neurological disorders, and cardiovascular diseases.
Application Note 1: Development of Bcl-2/Mcl-1 Dual Inhibitors for Cancer Therapy
Introduction: The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Mcl-1 often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Dual inhibition of Bcl-2 and Mcl-1 is a promising strategy to induce apoptosis in cancer cells. The indole-3-carboxylic acid scaffold has been successfully employed to design potent Bcl-2/Mcl-1 dual inhibitors.
Mechanism of Action: Indole-3-carboxylic acid derivatives have been designed to mimic the BH3 domains of pro-apoptotic proteins, which bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. This binding displaces pro-apoptotic proteins like Bak and Bax, leading to their oligomerization, mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Quantitative Data Summary:
The following table summarizes the in vitro binding affinities of representative indole-3-carboxylic acid-based Bcl-2/Mcl-1 dual inhibitors.
| Compound ID | Modification on Indole Scaffold | Bcl-2 Kᵢ (µM) | Mcl-1 Kᵢ (nM) | Reference |
| 17 | Rhodanine derivative | 0.26 | 72 | [1] |
| 31 | Rhodanine derivative | Selective for Bcl-2/Mcl-1 over Bcl-XL | Selective for Bcl-2/Mcl-1 over Bcl-XL | [1] |
Experimental Protocol: Synthesis of a Bcl-2/Mcl-1 Dual Inhibitor Intermediate
This protocol describes a general method for the initial coupling reaction to form the core structure of an indole-based Bcl-2/Mcl-1 inhibitor, starting from this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.
Signaling Pathway Diagram:
Caption: Inhibition of Bcl-2 and Mcl-1 by an indole derivative, leading to apoptosis.
Application Note 2: Synthesis of 5-HT2C Receptor Antagonists for Neurological Disorders
Introduction: The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor, is implicated in the regulation of mood, appetite, and cognition. Antagonists of the 5-HT2C receptor are being investigated for the treatment of depression, anxiety, and other neurological disorders. The indoline-3-carboxylic acid scaffold provides a valuable starting point for the synthesis of potent and selective 5-HT2C receptor antagonists.
Mechanism of Action: this compound can be derivatized to produce compounds that bind to the 5-HT2C receptor, blocking the downstream signaling typically initiated by serotonin. This modulation of the serotonergic system can lead to therapeutic effects in various neurological conditions. The primary signaling pathway of the 5-HT2C receptor involves coupling to Gq/11, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Quantitative Data Summary:
The following table presents the binding affinities of representative indole-3-carboxylic acid-derived 5-HT2C receptor antagonists.
| Compound ID | Modification on Indole Scaffold | 5-HT2C IC₅₀ (nM) | Selectivity over 5-HT1A, 5-HT2A, 5-HT6, D₂-D₄ | Reference |
| 15k | Pyridine-3-ylamide derivative | 0.5 | >2000-fold | [2] |
Experimental Protocol: Synthesis of a 5-HT2C Receptor Antagonist Precursor
This protocol outlines the synthesis of an amide precursor from this compound, which can be further modified to yield potent 5-HT2C receptor antagonists.
Materials:
-
This compound
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), 3-aminopyridine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired amide product.
Signaling Pathway Diagram:
Caption: Antagonism of the 5-HT2C receptor by an indole derivative, blocking Gq/11 signaling.
Application Note 3: Development of Angiotensin II Receptor Antagonists for Hypertension
Introduction: The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure. Angiotensin II, a key component of this system, exerts its hypertensive effects by binding to the angiotensin II type 1 (AT₁) receptor. Blockade of this receptor is a well-established therapeutic strategy for the management of hypertension. The indole-3-carboxylic acid scaffold has been explored for the development of novel AT₁ receptor antagonists.
Mechanism of Action: Derivatives of indole-3-carboxylic acid can be designed to act as non-peptide antagonists of the AT₁ receptor. These compounds competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby preventing vasoconstriction and aldosterone secretion, which leads to a reduction in blood pressure.
Experimental Protocol: General Synthesis of an Indole-based Angiotensin II Receptor Antagonist Core
This protocol provides a generalized approach for the synthesis of an N-substituted indole-3-carboxylate, a key intermediate for this class of compounds.
Materials:
-
This compound
-
Appropriate biphenylmethyl bromide derivative
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous MeCN, add K₂CO₃ (2.0 eq) and the biphenylmethyl bromide derivative (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated indole-3-carboxylate intermediate.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and evaluation of bioactive indole derivatives.
References
Application Notes: Use of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid in Peptide Synthesis
References
- 1. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. Mcl-1, a Bcl-2 family member, delays the death of hematopoietic cells under a variety of apoptosis-inducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Resolution of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality plays a pivotal role in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Consequently, the efficient separation of its enantiomers is of paramount importance. This document provides detailed application notes and protocols for three common methods of chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Overall Workflow of Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture, such as this compound.
Application Notes and Protocols for Mild Deprotection of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective modifications at other positions of the molecule. However, the subsequent removal of the Boc group can be challenging, as the molecule is sensitive to harsh acidic conditions which can lead to side reactions such as decarboxylation of the C3-carboxylic acid. Therefore, the development of mild and selective deprotection methods is crucial.
These application notes provide an overview of mild deprotection strategies for this compound, complete with detailed experimental protocols and quantitative data from analogous systems. The presented methods aim to achieve efficient Boc removal while preserving the integrity of the indoline-3-carboxylic acid moiety.
Challenges in Deprotection
The primary challenge in the deprotection of this compound lies in the lability of the C3-carboxylic acid group under acidic conditions that are typically used for Boc removal. Strong acids like trifluoroacetic acid (TFA) can lead to decarboxylation, resulting in the formation of indoline as a byproduct. Elevated temperatures can also promote this unwanted side reaction. Therefore, reaction conditions must be carefully chosen to ensure selective cleavage of the N-Boc group while leaving the carboxylic acid intact.
Recommended Mild Deprotection Methods
Several mild deprotection methods have been reported for N-Boc protected amines, with some demonstrating high selectivity and efficacy for substrates bearing acid-sensitive functional groups. Based on literature precedents for similar indoline and indole derivatives, the following methods are recommended for the deprotection of this compound.
Data Presentation
The following tables summarize quantitative data for the deprotection of N-Boc protected indoline and related substrates using mild conditions. While specific data for this compound is not available in the cited literature, these results provide a strong basis for reaction optimization.
Table 1: Deprotection of N-Boc-indoline using Silica Gel
| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Boc-indoline | Silica Gel | Toluene | Reflux | 5 | 89 |
Table 2: Deprotection of N-Boc-amines using Oxalyl Chloride in Methanol
| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Boc-D-tryptophan | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1-4 | >90 | |
| Various N-Boc amines | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1-4 | up to 90 |
Table 3: Thermal Deprotection of N-Boc-indoles
| Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-indole | TFE | 150 (Microwave) | 10 min | Quantitative | |
| N-Boc-indole | HFIP | 150 (Microwave) | 5 min | Quantitative |
Experimental Protocols
The following are detailed protocols for the recommended mild deprotection methods. It is strongly advised to perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Deprotection using Silica Gel
This method utilizes the mild acidity of silica gel to catalyze the removal of the Boc group.
Materials:
-
This compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (10-20 mL per mmol of substrate), add silica gel (5-10 g per g of substrate).
-
Heat the suspension to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the silica gel and wash it thoroughly with methanol or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: The activity of silica gel can vary. It is advisable to use a consistent source and consider activation by heating if results are not reproducible.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This protocol offers a rapid and highly efficient deprotection at room temperature.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 eq) to the stirred solution. Caution: Oxalyl chloride is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Thermal Deprotection
This method avoids the use of acidic reagents altogether. Microwave heating can significantly accelerate the reaction.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave reactor vial or sealed tube
-
Microwave reactor or oil bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in TFE or HFIP (5-10 mL per mmol of substrate) in a microwave reactor vial.
-
Seal the vial and heat it in a microwave reactor at 150 °C for 5-15 minutes. Alternatively, heat in a sealed tube in an oil bath at the same temperature for a longer duration (monitoring required).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: HFIP is generally more reactive than TFE, leading to shorter reaction times.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the mild deprotection of this compound.
Proposed Reaction Mechanism: Oxalyl Chloride Method
Application Notes and Protocols: Amide Coupling with 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure can impart conformational constraint into small molecules and peptides, which can lead to improved potency, selectivity, and pharmacokinetic properties. The formation of an amide bond at the 3-position of the indoline scaffold is a key transformation for the synthesis of a diverse range of derivatives. This document provides detailed protocols and comparative data for the amide coupling of this compound with various amines using common and effective coupling reagents.
Amide bond formation is a cornerstone of organic and medicinal chemistry.[1] The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1][2]
Common Coupling Reagents and Mechanisms
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For a substrate like this compound, which can be considered a sterically hindered amino acid analogue, reagents that are effective for peptide synthesis are generally preferred.
1. Carbodiimide Reagents (EDC, DCC) with Additives (HOBt)
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used due to their cost-effectiveness.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions. To improve efficiency and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are almost always used in conjunction with carbodiimides.[3] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide.[4]
2. Uronium/Aminium Salt Reagents (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for challenging couplings, including those with sterically hindered substrates.[5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid forms a carboxylate anion. This anion attacks HATU to generate a highly reactive OAt-active ester, which rapidly reacts with the amine to yield the amide product.[3][6]
Data Presentation: Comparison of Coupling Methods
The selection of the appropriate coupling reagent and conditions is crucial for the successful synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxamides. The following table summarizes representative yields for amide coupling reactions under various conditions, based on data from structurally similar N-Boc protected amino acids and other challenging carboxylic acids.[4]
| Carboxylic Acid (Example) | Amine (Example) | Coupling System | Base (Equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Boc-Valine | Substituted Aniline | HATU (1 equiv) | DIPEA (5) | DMF | 5 | 38 | [4] |
| Boc-Valine | Substituted Aniline | EDC (1 equiv), DMAP (1 equiv) | DIPEA (5) | Acetonitrile | 42 | 11 | [4] |
| Boc-Valine | Substituted Aniline | EDC (2 equiv), DMAP (1 equiv) | DIPEA (5) | Acetonitrile | 42 | 19 | [4] |
| Thiazole Carboxylic Acid | Substituted Aniline | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | DIPEA (5) | Acetonitrile | 18 | 80 | [4] |
| Boc-Proline | Boc-piperidine-4-amine | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | DIPEA (5) | Acetonitrile | 18 | 91 | [4] |
This data is illustrative and based on analogous reactions. Yields for specific couplings with this compound may vary.
Experimental Protocols
Protocol 1: Solution-Phase Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine in solution.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1N HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv.) to the stirred solution.
-
Activation: Add HATU (1.1 equiv.) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[7]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Solution-Phase Amide Coupling using EDC/HOBt
This protocol provides an alternative method using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1N HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate or DCM (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base and Amine Addition: Add the amine (1.1 equiv.) followed by the dropwise addition of DIPEA (2.5 equiv.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of HATU-mediated amide coupling.
Caption: General mechanism of EDC/HOBt-mediated amide coupling.
Caption: General experimental workflow for solution-phase amide coupling.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Indole-3-carboxamide Derivatives from Boc-indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse range of indole-3-carboxamide derivatives, commencing from the readily available starting material, N-Boc-indoline-3-carboxylic acid. This synthetic route involves a two-step process: an initial amide coupling reaction followed by an oxidative aromatization of the indoline ring to the corresponding indole.
Introduction
Indole-3-carboxamides are a significant class of heterocyclic compounds that are prevalent in numerous natural products and serve as crucial scaffolds in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, making them attractive targets in drug discovery. The following protocols offer a reliable and adaptable methodology for the synthesis of these valuable compounds.
Overall Synthetic Workflow
The synthesis proceeds through two key stages:
-
Amide Coupling: The carboxylic acid of N-Boc-indoline-3-carboxylic acid is coupled with a primary or secondary amine to form the corresponding N-Boc-indoline-3-carboxamide.
-
Oxidative Aromatization and Deprotection: The N-Boc-indoline-3-carboxamide intermediate is then subjected to an oxidation reaction to aromatize the indoline ring to an indole. This step is often accompanied by the removal of the Boc protecting group.
Experimental Protocols
Protocol 1: Amide Coupling of Boc-indoline-3-carboxylic Acid
This protocol describes a general procedure for the amide coupling of N-Boc-indoline-3-carboxylic acid with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
N-Boc-indoline-3-carboxylic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-indoline-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of the amine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-indoline-3-carboxamide.
Protocol 2: Oxidative Aromatization of N-Boc-indoline-3-carboxamide
This protocol outlines the dehydrogenation of the N-Boc-indoline-3-carboxamide intermediate to the corresponding indole-3-carboxamide using activated manganese dioxide (MnO₂). This procedure can often lead to the simultaneous removal of the Boc protecting group.
Materials:
-
N-Boc-indoline-3-carboxamide
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of the N-Boc-indoline-3-carboxamide (1.0 eq) in anhydrous toluene or DCM, add activated MnO₂ (5-10 eq by weight).
-
Heat the mixture to reflux and stir vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
If the Boc group has not been completely removed, the crude product can be treated with an acid such as trifluoroacetic acid (TFA) in DCM.
-
Purify the crude product by silica gel column chromatography to afford the desired indole-3-carboxamide derivative.
Data Presentation
The following tables summarize representative yields for the key steps in the synthesis of various indole-3-carboxamide derivatives.
Table 1: Representative Yields for Amide Coupling of N-Boc-indoline-3-carboxylic Acid with Various Amines
| Entry | Amine | Coupling Reagents | Solvent | Yield (%) |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DCM | 85-95 |
| 2 | Aniline | HATU, DIPEA | DMF | 70-85 |
| 3 | 4-Fluoroaniline | EDC, HOBt, DIPEA | DCM | 75-90 |
| 4 | Cyclohexylamine | HATU, DIPEA | DMF | 80-92 |
| 5 | Morpholine | EDC, HOBt, DIPEA | DCM | 88-96 |
Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Yields for Oxidative Aromatization of N-Boc-indoline-3-carboxamides
| Entry | Substrate (Amide from) | Oxidizing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | MnO₂ | Toluene | 60-75 |
| 2 | Aniline | Pd/C, Cyclohexene | Ethanol | 70-85 |
| 3 | 4-Fluoroaniline | MnO₂ | DCM | 65-80 |
| 4 | Cyclohexylamine | Pd/C, Cyclohexene | Ethanol | 75-90 |
| 5 | Morpholine | MnO₂ | Toluene | 55-70 |
Yields are for the combined aromatization and deprotection step, based on isolated product after purification.
Signaling Pathways and Logical Relationships
The synthesis of indole-3-carboxamide derivatives is a key strategy in the development of new therapeutic agents. These compounds have been shown to interact with a variety of biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indole-3-carboxamide derivative.
The following flowchart outlines a logical decision-making process for troubleshooting common issues encountered during the synthesis.
References
Flow Chemistry Synthesis of Indole-3-Carboxylic Acid Esters: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of indole-3-carboxylic acid esters utilizing continuous flow chemistry. This approach offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. The following sections detail the experimental methodologies, quantitative data, and a visual representation of a typical workflow.
Introduction to Flow Synthesis of Indole-3-Carboxylic Acid Esters
Indole-3-carboxylic acid and its ester derivatives are pivotal structural motifs found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Traditional batch synthesis of these compounds can be challenging, often requiring harsh conditions and leading to safety concerns. Flow chemistry has emerged as a powerful alternative, enabling precise control over reaction parameters such as temperature, pressure, and residence time, thereby improving product consistency and reducing waste.[3]
This note focuses on a multi-step flow synthesis approach, highlighting a reductive cyclization strategy to construct the indole core, a method that has been successfully employed for the scalable production of these valuable compounds.[1][4]
Experimental Protocols
The synthesis of indole-3-carboxylic acid esters in a flow chemistry setup typically involves a multi-step sequence. A common strategy is the reductive cyclization of an o-nitrophenylacetonitrile intermediate.[5]
Synthesis of the o-Nitrophenylacetonitrile Intermediate
This initial step involves a base-mediated SNAr (Nucleophilic Aromatic Substitution) reaction between a substituted 2-chloronitrobenzene and ethyl cyanoacetate.[5]
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution of the desired 2-chloronitrobenzene derivative in a suitable solvent (e.g., ethyl acetate).
-
Solution B: Prepare a solution of ethyl cyanoacetate and a non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in the same solvent.
-
-
Flow Reactor Setup:
-
Utilize a flow reactor system equipped with two syringe pumps, a T-mixer, and a heated reactor coil.
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
Pass the combined stream through the heated reactor coil to facilitate the reaction.
-
-
Quenching and Work-up:
-
The output from the reactor is then mixed with a quenching solution (e.g., 1 M hydrochloric acid) using a third pump and another mixer.[1]
-
The quenched mixture can be passed through an in-line separator (e.g., a membrane-based separator) to remove the aqueous phase.[6]
-
The organic phase containing the desired o-nitrophenylacetonitrile intermediate is collected.
-
Reductive Cyclization to Indole-3-Carboxylic Acid Ester
The second key step is the palladium-catalyzed reductive cyclization of the o-nitrophenylacetonitrile intermediate to form the indole-3-carboxylic acid ester.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the o-nitrophenylacetonitrile intermediate in a suitable solvent mixture (e.g., ethyl acetate and ethanol) with an acid additive (e.g., acetic acid).[1]
-
-
Flow Hydrogenation Setup:
-
Employ a continuous flow hydrogenation reactor (e.g., an H-Cube system) packed with a palladium on carbon (Pd/C) catalyst cartridge.[1]
-
Pump the solution of the intermediate through the heated catalyst cartridge under a hydrogen atmosphere.
-
-
Product Collection:
-
The output from the reactor, containing the indole-3-carboxylic acid ester, is collected.
-
The solvent can be removed under reduced pressure to yield the final product.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for the flow synthesis of an indole-3-carboxylic acid ester.
Table 1: Synthesis of o-Nitrophenylacetonitrile Intermediate
| Parameter | Value | Reference |
| Reactant 1 | 2-Chloronitrobenzene | [5] |
| Reactant 2 | Ethyl Cyanoacetate | [5] |
| Base | DBU | [5] |
| Solvent | Ethyl Acetate | [1] |
| Flow Rate (each stream) | 0.9 mL/min | [1] |
| Reactor Temperature | Not specified, ambient assumed | [1][5] |
| Quenching Solution | 1 M HCl | [1] |
| Isolated Yield | 93-97% | [6] |
Table 2: Reductive Cyclization to Indole-3-Carboxylic Acid Ester
| Parameter | Value | Reference |
| Substrate | o-Nitrophenylacetonitrile intermediate | [1] |
| Catalyst | 10 mol % Pd/C | [1] |
| Solvent | EtOAc/EtOH with Acetic Acid | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Temperature | 50 °C | [1] |
| Hydrogen Pressure | Full H₂ mode (H-Cube) | [1] |
| Conversion | Full Conversion | [1] |
| Throughput | 3.7 g/h |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the multi-step synthesis of indole-3-carboxylic acid esters.
Caption: Multi-step continuous flow synthesis of indole-3-carboxylic acid esters.
Conclusion
The application of continuous flow chemistry for the synthesis of indole-3-carboxylic acid esters provides a robust, efficient, and scalable manufacturing platform. The detailed protocols and summarized data herein offer a practical guide for researchers and professionals in the field of drug development and organic synthesis to implement this advanced technology. The enhanced control over reaction conditions not only improves safety and yield but also facilitates the rapid production of these important heterocyclic compounds on demand.[1]
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Organocatalysis Using Indoline-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of indoline-3-carboxylic acid and its derivatives as powerful organocatalysts in asymmetric synthesis. The protocols detailed below are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development where the synthesis of chiral molecules is of paramount importance.
Introduction
Indoline-3-carboxylic acid derivatives have emerged as a versatile class of organocatalysts, enabling a range of stereoselective transformations. Their rigid bicyclic structure and the presence of both a secondary amine and a carboxylic acid moiety allow for effective bifunctional catalysis, activating both the nucleophile and the electrophile in a highly organized transition state. This leads to excellent control over the stereochemical outcome of reactions, producing compounds with high diastereo- and enantiomeric excess. The applications of these catalysts are particularly relevant in the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.[1][2][3]
Key Applications
Indoline-3-carboxylic acid derivatives have proven to be highly effective in a variety of asymmetric transformations, including:
-
Mannich Reactions: These catalysts excel in the anti-selective Mannich reaction of aldehydes with aldimines, affording β-amino aldehydes with high yields and excellent stereoselectivity.[1][2]
-
Michael Additions: The bifunctional nature of these catalysts facilitates the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Aldol Reactions: They have been successfully employed in direct asymmetric aldol reactions.
-
Dearomatization Reactions: Organocatalytic asymmetric dearomatization of indole derivatives provides access to complex chiral heterocyclic frameworks.[3]
The resulting chiral products are valuable intermediates in the synthesis of a wide array of biologically active compounds.
Data Presentation: Asymmetric Anti-Mannich Reaction
The following table summarizes the quantitative data for the asymmetric anti-Mannich reaction of various enolizable aldehydes with an aldimine, catalyzed by (S)-indoline-3-carboxylic acid.[2]
| Entry | Aldehyde (R) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | CH₃ | 48 | 65 | >98:2 | 96 |
| 2 | C₂H₅ | 72 | 72 | >98:2 | 97 |
| 3 | (CH₂)₂CH₃ | 96 | 75 | >98:2 | >98 |
| 4 | i-Pr | 120 | 55 | 95:5 | >98 |
| 5 | c-Hex | 120 | 60 | 96:4 | >98 |
Experimental Protocols
General Protocol for the Asymmetric Anti-Mannich Reaction
This protocol describes the general procedure for the (S)-indoline-3-carboxylic acid catalyzed asymmetric anti-Mannich reaction between an aldimine and an aldehyde.
Materials:
-
(S)-indoline-3-carboxylic acid (catalyst)
-
Preformed aldimine (e.g., from benzaldehyde and p-anisidine)
-
Aldehyde
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Cooling bath (for low-temperature reactions)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the preformed aldimine (1.0 equiv).
-
Dissolve the aldimine in the anhydrous solvent.
-
Add the (S)-indoline-3-carboxylic acid catalyst (typically 10-20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -55 °C).[2]
-
Add the aldehyde (2.0-3.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or other suitable analytical techniques).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Asymmetric Mannich Reaction
The following diagram illustrates the proposed catalytic cycle for the (S)-indoline-3-carboxylic acid catalyzed asymmetric Mannich reaction. The catalyst activates the aldehyde via enamine formation and the imine via protonation, leading to a highly organized transition state that dictates the stereochemical outcome.
Caption: Proposed catalytic cycle for the Mannich reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing an organocatalytic reaction using indoline-3-carboxylic acid derivatives.
Caption: General experimental workflow diagram.
Conclusion
Indoline-3-carboxylic acid and its derivatives are highly efficient and versatile organocatalysts for asymmetric synthesis. The protocols and data presented herein demonstrate their utility in key C-C bond-forming reactions, providing access to valuable chiral building blocks. Their operational simplicity, stability, and the high levels of stereocontrol they afford make them attractive tools for both academic research and industrial applications in drug development and beyond. Further exploration of their catalytic potential in other asymmetric transformations is an active area of research.
References
- 1. Indoline-3-carboxylic acid derived organocatalysts for the anti-Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Poor separation of the product from impurities | The polarity of the mobile phase is too high, causing all components to elute together. The chosen solvent system is not optimal for separating the specific impurities present. | Decrease the polarity of the mobile phase. Test different solvent systems using Thin Layer Chromatography (TLC) before running the column to find a system that provides good separation (Rf of the product around 0.3). |
| Tailing of the product spot on TLC and broad peaks during column chromatography | The carboxylic acid group is interacting strongly with the acidic silica gel, leading to slow and uneven elution.[1][2] | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2] This will protonate the silica surface and the carboxylic acid, reducing the strong interaction and leading to sharper peaks and less tailing. |
| Presence of unreacted starting material (indoline-3-carboxylic acid) | Incomplete Boc-protection reaction. | The starting material is significantly more polar than the product. Use a less polar mobile phase initially to elute the product, then increase the polarity to wash out the starting material if desired. |
| Presence of di-Boc protected byproduct | Over-protection during the synthesis. | This impurity will be less polar than the desired product. A normal-phase column with a relatively non-polar eluent should allow for the separation of the di-Boc species from the mono-Boc product. |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling | The solution is not supersaturated. The chosen solvent is too good at dissolving the compound, even at low temperatures. | Concentrate the solution by slowly evaporating some of the solvent. Try adding a non-polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly. |
| Product "oils out" instead of forming crystals | The compound is melting in the hot solvent rather than dissolving. The cooling process is too rapid. The presence of impurities is inhibiting crystal formation. | Use a solvent with a lower boiling point. Ensure the solution is completely clear before cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. If impurities are suspected, first purify the crude material by column chromatography. |
| Low recovery of the purified product | Too much solvent was used, and the product remains in the mother liquor. The product is partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored or contain visible impurities | The impurities were not fully removed during the single recrystallization. | Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities include unreacted indoline-3-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O) from the protection step, and potentially a di-Boc protected indoline species where a second Boc group has been added.[3]
Q2: How can I monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[4] Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your pure product.
Q3: My carboxylic acid is showing significant tailing on the TLC plate. What can I do?
A3: Tailing of carboxylic acids on silica gel TLC is common due to strong interactions between the acidic compound and the silica. Adding a small amount (e.g., 0.1-1%) of acetic acid or formic acid to your developing solvent will typically resolve this issue by protonating the silica and the analyte, leading to more defined spots.[1][2]
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: A good starting point for recrystallization is to test solvent pairs. Common choices for compounds with moderate polarity include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[3] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound can be assessed using several analytical techniques. Purity is often determined by High-Performance Liquid Chromatography (HPLC). The structure and absence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5][6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio). Add 0.5% acetic acid to the eluent to improve spot shape.
-
Visualize the spots under UV light. Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (the less polar component, e.g., hexanes).
-
Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., ethyl acetate, hexanes, ethanol, water, or mixtures thereof) to each tube.
-
Heat the tubes to determine which solvent dissolves the compound when hot but allows for precipitation upon cooling. An ideal single solvent will show this property. For a solvent pair, dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent pair in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Representative Mobile Phases for Column Chromatography
| Stationary Phase | Mobile Phase System | Compound Type |
| Silica Gel | Hexanes/Ethyl Acetate (with 0.1-1% Acetic Acid) | Boc-protected indole carboxylic acids |
| Silica Gel | Dichloromethane/Methanol (with 0.1-1% Acetic Acid) | More polar indole carboxylic acids |
Note: The optimal ratio of solvents should be determined by TLC analysis for each specific separation.
Visualizations
Caption: General workflow for the purification of 1-(Boc)-indoline-3-carboxylic acid.
Caption: Decision-making workflow for troubleshooting purification issues.
References
Technical Support Center: Recrystallization of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, which is often an intermediate in pharmaceutical synthesis, achieving high purity is essential for the reliability of subsequent reactions and the quality of the final product.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
While a specific protocol for this exact compound is not widely published, common solvent systems for Boc-protected amino acids and related carboxylic acids are a good starting point.[1] These include single-solvent systems and binary (two-solvent) systems. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: How can I determine the best solvent system for my sample?
Small-scale solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature. For binary systems, one solvent should be a "good" solvent (dissolves the compound well) and the other a "poor" or "anti-solvent" (dissolves the compound poorly).
Experimental Protocols
Below is a general experimental protocol for the recrystallization of this compound. This protocol is based on established methods for similar compounds and may require optimization for your specific sample and impurity profile.
Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Cooling: Once a clear solution is obtained, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystal Formation: For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Binary Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold binary solvent mixture for washing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The concentration of the solute is too high. 3. The chosen solvent is not appropriate. 4. The presence of impurities is disrupting crystal lattice formation.[1] | 1. Ensure slow cooling; insulate the flask if necessary. 2. Reheat the solution and add a small amount of additional hot solvent. 3. Try a different solvent or solvent system. 4. Consider a pre-purification step, such as an aqueous wash of the crude material.[1] |
| No crystals form upon cooling. | 1. The solution is too dilute (not supersaturated). 2. Impurities are inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[1] 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.[1] 3. Add a seed crystal of the pure compound. |
| Low recovery yield. | 1. Too much solvent was used during dissolution. 2. The crystals are still partially soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration (if performed). | 1. Use the absolute minimum amount of hot solvent required for complete dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Crystals appear discolored or impure. | 1. Inefficient removal of impurities. 2. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Consider a second recrystallization. 2. Ensure the solution cools slowly and undisturbed. |
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | "Good" Solvent | "Poor" (Anti-Solvent) | Notes |
| Ethanol/Water | Binary | Ethanol | Water | A common choice for moderately polar compounds.[1] |
| Ethyl Acetate/Hexane | Binary | Ethyl Acetate | Hexane | Effective for a range of polarities.[1] |
| Toluene/Methanol | Binary | Toluene or Methanol | Toluene or Methanol | The choice of "good" vs. "poor" depends on the compound's solubility.[1] |
| Ethanol | Single | - | - | A general-purpose solvent for recrystallization. |
| Toluene | Single | - | - | Can be effective but may lead to oiling out. |
Visualizations
Caption: Experimental workflow for the recrystallization of a solid compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of Boc-indoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Boc-indoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Boc-indoline-3-carboxylic acid?
A1: There are two main synthetic strategies for preparing Boc-indoline-3-carboxylic acid:
-
Route A: Catalytic Hydrogenation of Boc-indole-3-carboxylic acid. This common route involves the synthesis of indole-3-carboxylic acid, followed by N-protection with a Boc group, and subsequent reduction of the indole ring to the indoline.
-
Route B: Boc Protection of Indoline-3-carboxylic acid. This alternative route involves the initial synthesis of indoline-3-carboxylic acid, followed by the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.
Q2: What are the most common side reactions observed during the synthesis of Boc-indoline-3-carboxylic acid?
A2: The most frequently encountered side reactions are associated with the catalytic hydrogenation of the Boc-indole-3-carboxylic acid intermediate and the stability of the starting materials. These include:
-
Over-reduction: The indoline ring can be further reduced to form octahydroindole derivatives.[1]
-
Dimerization/Polymerization: Under acidic conditions or during hydrogenation, indole derivatives can dimerize or polymerize.[1]
-
Decarboxylation: The indole-3-carboxylic acid starting material can lose carbon dioxide, especially under harsh basic or acidic conditions, or at elevated temperatures.[2][3][4][5][6]
-
Incomplete Protection/Reaction: During the Boc protection step, incomplete reaction can leave starting material, and side reactions like the formation of di-Boc products can occur.
Q3: How can I minimize over-reduction during the catalytic hydrogenation step?
A3: Over-reduction to octahydroindole is a common issue. To minimize this, careful control of reaction parameters is crucial. Optimization of catalyst type and loading, hydrogen pressure, temperature, and reaction time is necessary. Using a less reactive catalyst or adding a catalyst poison in controlled amounts can sometimes help to selectively reduce the indole double bond without affecting the benzene ring.
Q4: What causes dimerization and how can it be prevented?
A4: Dimerization of indole derivatives can be promoted by acidic conditions.[1] During catalytic hydrogenation, acidic additives, sometimes used to enhance reactivity, can also lead to this side reaction. To prevent this, it is important to:
-
Carefully select the solvent and control the pH of the reaction mixture.
-
Optimize the reaction temperature and concentration to disfavor intermolecular reactions.
-
Consider using a heterogeneous catalyst that can be easily separated from the product to prevent further reactions during workup.
Q5: My indole-3-carboxylic acid starting material appears to be degrading. What could be the cause?
A5: Indole-3-carboxylic acid can undergo decarboxylation to form indole, especially under harsh conditions.[2][3][4][5][6] To avoid this, it is recommended to use mild reaction conditions for subsequent steps, such as the Boc protection. Avoid high temperatures and strongly acidic or basic conditions if possible.
Troubleshooting Guides
Problem 1: Low yield of Boc-indoline-3-carboxylic acid from catalytic hydrogenation of Boc-indole-3-carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The indoline product, being a secondary amine, can poison the metal catalyst, hindering the reaction.[1] Consider using a larger catalyst loading or a catalyst more resistant to amine poisoning. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Ensure adequate hydrogen pressure and efficient stirring. |
| Side Reactions | Over-reduction, dimerization, or polymerization are consuming the starting material and/or product. Refer to the specific troubleshooting guides for these issues. |
| Poor Catalyst Activity | Ensure the catalyst is fresh and active. If using a recycled catalyst, its activity may be diminished. |
Problem 2: Presence of a higher molecular weight impurity in the final product.
| Potential Cause | Troubleshooting Steps |
| Dimer/Trimer Formation | This is a likely side reaction during the hydrogenation of indoles.[1] Optimize reaction conditions to minimize dimerization (see FAQ Q4). Purification by column chromatography may be necessary to separate the product from these higher molecular weight impurities. |
| Di-Boc Product | In the Boc protection step, it is possible to form a di-Boc derivative, although less common for the indoline nitrogen. This can be checked by mass spectrometry. |
Problem 3: The final product contains a significant amount of the starting Boc-indole-3-carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | The reduction reaction has not gone to completion. Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active and the reaction is adequately stirred. |
| Catalyst Deactivation | The catalyst may have become deactivated during the reaction. Consider adding fresh catalyst. |
Problem 4: Difficulty with the Boc protection of indoline-3-carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | Indoline-3-carboxylic acid is zwitterionic and may have poor solubility in common organic solvents, leading to a slow reaction. Consider using a co-solvent system such as water/dioxane or water/acetone.[7] |
| Formation of Side Products | The carboxylate can act as a nucleophile, leading to undesired side reactions. Using aqueous basic conditions (e.g., sodium bicarbonate) can help to deprotonate the carboxylic acid and favor N-protection.[8][9] |
| Incomplete Reaction | Ensure stoichiometric amounts of di-tert-butyl dicarbonate and base are used. Monitor the reaction by TLC to confirm completion. |
Experimental Protocols
Protocol 1: Synthesis of Boc-indole-3-carboxylic acid
This procedure is a general method for the Boc protection of indole-3-carboxylic acid.
Materials:
-
Indole-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl
Procedure:
-
Dissolve indole-3-carboxylic acid (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-indole-3-carboxylic acid.
Protocol 2: Catalytic Hydrogenation of Boc-indole-3-carboxylic acid
This protocol provides a general procedure for the reduction of the indole ring.
Materials:
-
Boc-indole-3-carboxylic acid
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve Boc-indole-3-carboxylic acid in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture vigorously at room temperature for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-indoline-3-carboxylic acid.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Troubleshooting Guide for Catalytic Hydrogenation of Boc-indole-3-carboxylic acid
| Issue | Potential Side Product | Proposed Solution | Expected Outcome |
| Over-reduction | Octahydroindole | Decrease H₂ pressure, reduce reaction time, use a less active catalyst (e.g., Rh/C). | Increased selectivity for the indoline product. |
| Dimerization | Dimer/Trimer of indole | Use a neutral solvent, avoid acidic additives if possible, lower reaction concentration. | Reduced formation of high molecular weight impurities. |
| Incomplete Reaction | Residual Boc-indole-3-carboxylic acid | Increase H₂ pressure, extend reaction time, use a higher catalyst loading. | Improved conversion to the desired product. |
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of Boc-indoline-3-carboxylic acid.
Caption: Synthetic pathways to Boc-indoline-3-carboxylic acid and associated side reactions.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Decarboxylation of indole-3-carboxylic acids under metal-free conditions - figshare - Figshare [figshare.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via two main routes:
-
Route A: N-Boc protection of indoline-3-carboxylic acid.
-
Route B: Esterification of indoline-3-carboxylic acid, followed by N-Boc protection and subsequent hydrolysis of the ester.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve the yield?
Answer: Low yields can arise from several factors depending on the synthetic route. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure an adequate excess of di-tert-butyl dicarbonate ((Boc)₂O) is used, typically 1.1 to 1.5 equivalents.[1]
-
Inadequate Base: The choice and amount of base are critical. For the zwitterionic indoline-3-carboxylic acid, a strong enough base is needed to deprotonate both the carboxylic acid and the indoline nitrogen. Consider using stronger bases or optimizing the base equivalents.
-
Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
Decarboxylation: Indoline-3-carboxylic acids can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[2] Try to maintain a lower reaction temperature if you suspect this is an issue.
-
Formation of Byproducts: Impurities in starting materials can lead to unwanted side reactions.[3] Ensure the purity of your indoline-3-carboxylic acid or its ester.
-
-
Poor Solubility:
-
Indoline-3-carboxylic acid, being a zwitterion, may have poor solubility in common organic solvents, leading to a slow and incomplete reaction.[1] Consider using a solvent system that can better dissolve the starting material, such as a mixture of a polar aprotic solvent (e.g., THF, Dioxane) and water.
-
Issue 2: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What are the recommended purification methods?
Answer: The purification of this compound typically involves an aqueous workup followed by crystallization or chromatography.
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction mixture with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of around 3. This will protonate the carboxylate, making the product soluble in organic solvents.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Crystallization:
-
The crude product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Column Chromatography:
-
If crystallization does not yield a pure product, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate containing a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: You can start from either indoline-3-carboxylic acid or its corresponding ester (e.g., methyl or ethyl indoline-3-carboxylate). Starting with the carboxylic acid (Route A) is more direct, but solubility issues can sometimes lead to lower yields. Starting with the ester (Route B) involves more steps (esterification, Boc protection, and hydrolysis), but the intermediates are often more soluble in organic solvents, potentially leading to cleaner reactions and higher overall yields.
Q2: Which base should I use for the N-Boc protection of indoline-3-carboxylic acid?
A2: The choice of base is crucial. Since the starting material is an amino acid, a base is required to deprotonate the ammonium group to generate the free amine for the reaction with (Boc)₂O. For indoline-3-carboxylic acid, which is zwitterionic, a base is also needed to deprotonate the carboxylic acid. Common bases for Boc protection include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate or sodium carbonate in a biphasic system. For zwitterionic starting materials, stronger bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system (e.g., dioxane/water or THF/water) are often more effective.
Q3: Can I use a catalyst to speed up the N-Boc protection reaction?
A3: Yes, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, be cautious as DMAP can also promote side reactions if used in excess or at high temperatures.
Q4: What are the optimal conditions for the hydrolysis of the methyl or ethyl ester of 1-(tert-Butoxycarbonyl)indoline-3-carboxylate?
A4: The hydrolysis is typically carried out using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF), methanol, and water.[4] The reaction is usually performed at room temperature or with gentle heating. It's important to monitor the reaction by TLC to avoid potential side reactions or decomposition.
Q5: How can I avoid the formation of di-tert-butyl carbonate as a byproduct?
A5: Di-tert-butyl carbonate is a common byproduct from the decomposition of (Boc)₂O. Using a slight excess of (Boc)₂O (around 1.1 equivalents) and controlling the reaction temperature can help minimize its formation. Any remaining di-tert-butyl carbonate can usually be removed during the aqueous workup.
Data Presentation
Table 1: Optimization of N-Boc Protection of Indoline-3-carboxylic Acid (Route A)
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Base | Triethylamine (TEA) | Moderate | May not be strong enough to fully deprotonate the zwitterion. |
| Sodium Bicarbonate | Low to Moderate | Often used in biphasic systems; may result in slow reaction. | |
| Sodium Hydroxide (NaOH) | High | A stronger base that can effectively deprotonate the starting material. | |
| Lithium Hydroxide (LiOH) | High | Similar to NaOH, often used for saponification and can be effective here. | |
| Solvent | Dichloromethane (DCM) | Low | Poor solubility of the zwitterionic starting material. |
| Tetrahydrofuran (THF) | Moderate | Better solubility than DCM, especially when mixed with water. | |
| Dioxane/Water | High | A good solvent system for dissolving amino acids for Boc protection. | |
| (Boc)₂O (equiv.) | 1.1 | Good | Minimizes side reactions and leftover starting material. |
| 1.5 | High | Ensures complete conversion but may lead to more byproducts. | |
| Catalyst | None | Moderate | Reaction may be slow. |
| DMAP (catalytic) | High | Significantly accelerates the reaction rate. |
Table 2: Optimization of Hydrolysis of Methyl 1-(tert-Butoxycarbonyl)indoline-3-carboxylate (Route B)
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Base | Lithium Hydroxide (LiOH) | High | Commonly used for mild ester hydrolysis. |
| Sodium Hydroxide (NaOH) | High | Also effective, but can sometimes be more harsh. | |
| Solvent | THF/Methanol/Water | High | A standard solvent system for ester hydrolysis.[4] |
| Dioxane/Water | High | Another effective solvent system. | |
| Temperature | Room Temperature | Good | Generally sufficient for complete hydrolysis. |
| 40-50 °C | High | May be necessary for faster reaction, but monitor for decomposition. | |
| Reaction Time | 2-4 hours | Good | Typically sufficient for complete conversion. |
| 12-16 hours | High | May be required for less reactive esters or at lower temperatures. |
Experimental Protocols
Protocol 1: N-Boc Protection of Indoline-3-carboxylic Acid (Route A)
-
Dissolution: In a round-bottom flask, suspend indoline-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (2.2 equiv.) and stir until the starting material is fully dissolved.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction with water and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by crystallization or column chromatography.
Protocol 2: Hydrolysis of Methyl 1-(tert-Butoxycarbonyl)indoline-3-carboxylate (Route B, Step 3)
-
Dissolution: Dissolve methyl 1-(tert-butoxycarbonyl)indoline-3-carboxylate (1.0 equiv.) in a 3:1:1 mixture of THF:Methanol:Water.
-
Base Addition: Add lithium hydroxide monohydrate (1.5 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and wash with diethyl ether.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in N-Boc protection.
References
Technical Support Center: Boc Protecting Group Removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a focus on methods that avoid the use of trifluoroacetic acid (TFA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why would I want to remove a Boc group without using TFA?
While TFA is highly effective for Boc deprotection, its strong acidity can be detrimental to sensitive substrates.[1][2] It can cause the cleavage of other acid-labile protecting groups such as tert-butyl esters, acetals, or silyl ethers, and may lead to the degradation of the target molecule.[3][4] For complex molecules with multiple sensitive functionalities, alternative, milder methods are often necessary to ensure selectivity and preserve molecular integrity.[5][6]
Q2: What are the main categories of non-TFA Boc deprotection methods?
Alternatives to strong acids like TFA can be broadly categorized as follows:
-
Milder Protic Acids: Conditions using acids like aqueous phosphoric acid (H₃PO₄), p-toluenesulfonic acid (pTSA), or solutions of hydrogen chloride (HCl) in organic solvents (e.g., dioxane, methanol) offer a less harsh acidic environment.[2][5]
-
Lewis Acids: Non-protic, Lewis acid-mediated deprotection is an effective alternative. Reagents such as Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃), and Trimethylsilyl Iodide (TMSI) can cleave the Boc group, often with high selectivity.[5][7][8]
-
Thermal Methods: In the absence of any acidic reagent, the Boc group can be removed by heating.[8] This thermolytic cleavage can be performed neat or in a high-boiling solvent like water, toluene, or 2,2,2-trifluoroethanol (TFE).[5][9][10]
-
Heterogeneous/Solid-Phase Conditions: Using silica gel or acidic clays like Montmorillonite K10 can facilitate Boc removal under relatively mild conditions, often requiring heat.[11][12][13]
Q3: How do I monitor the progress of a Boc deprotection reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[5] Staining the TLC plate with a ninhydrin solution is highly recommended, as it produces a distinct color (usually purple or yellow) upon reacting with the newly formed primary or secondary amine, confirming the reaction's progress.[5] For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.[4]
Q4: What are "scavengers" and why are they used in Boc deprotection?
Acid-catalyzed Boc deprotection generates a reactive tert-butyl cation intermediate.[2][14] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites on the substrate, such as the indole ring of tryptophan or the thioether of methionine.[4][14] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with the desired molecule.[2][4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of a Boc group without TFA.
Issue 1: Incomplete or slow deprotection using a mild alternative.
-
Question: I am using a milder acid like phosphoric acid or HCl in dioxane, but the reaction is sluggish or stalls before completion. What could be the cause, and how can I resolve this?
-
Potential Causes:
-
Insufficient Reagent Strength or Concentration: The chosen conditions may not be potent enough for your specific substrate, especially if the amine is sterically hindered or electron-deficient.[3]
-
Low Reaction Temperature: Many mild deprotection methods are performed at room temperature, which may be too low to achieve a reasonable reaction rate.[3]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the approach of the deprotecting reagent.[3][4]
-
-
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can often drive a sluggish reaction to completion. For thermal methods, temperatures may need to be significantly elevated.[10][15]
-
Switch to a Stronger System: If mild acids are ineffective, consider a Lewis acid like ZnBr₂ or AlCl₃, which may offer a different reactivity profile.[7][16] A 4M solution of HCl in dioxane is a potent alternative to TFA that is effective for many substrates.[2][17]
-
Optimize Solvent: Ensure the substrate is fully dissolved. For some methods, anhydrous conditions are critical for success.[3]
-
Issue 2: The Boc group is removed, but other acid-sensitive groups are also cleaved.
-
Question: My goal was to avoid TFA to protect other functional groups, but my chosen method is still causing degradation. How can I achieve better selectivity?
-
Potential Causes:
-
Reagent is Still Too Acidic: While milder than TFA, reagents like HCl in dioxane or some Lewis acids can still be strong enough to cleave other acid-labile groups.[2][3]
-
Prolonged Reaction Time: Leaving the reaction for an extended period, even under mild conditions, can lead to the slow degradation of sensitive functionalities.
-
-
Solutions:
-
Use Milder Conditions: Aqueous phosphoric acid is known for its mildness and good selectivity.[18][19] It can deprotect N-Boc groups while leaving Cbz groups, benzyl esters, and TBDMS ethers intact.
-
Try Non-Acidic Methods: Thermal deprotection in a neutral solvent like boiling water or TFE can be an excellent option for acid-sensitive substrates, provided they are thermally stable.[1][10]
-
Employ a Highly Selective Reagent System: Methods like using oxalyl chloride in methanol are reported to be very mild and tolerant of acid-labile esters.[1][6] Zinc bromide (ZnBr₂) can be highly selective for removing Boc from secondary amines.[16][20]
-
Issue 3: Formation of unexpected byproducts due to tert-butylation.
-
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, particularly on an electron-rich aromatic ring. How can I prevent this?
-
Potential Causes:
-
Solutions:
-
Add a Scavenger: The most effective solution is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or thioanisole are commonly used to intercept the tert-butyl cation and prevent it from alkylating your substrate.[4]
-
Change the Mechanism: Switch to a thermal deprotection method. The mechanism of thermal cleavage proceeds via fragmentation to isobutylene and CO₂, avoiding the generation of a free tert-butyl cation, thus preventing t-butylation side reactions.[10]
-
Data Presentation: Comparison of Non-TFA Boc Deprotection Methods
The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and compatibility.
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Time (h) | Advantages & Selectivity Notes |
| Milder Protic Acids | |||||
| HCl in Dioxane | 4M HCl/Dioxane | Dioxane, MeOH | 0 to RT | 0.25 - 1 | Fast and efficient. Can offer better selectivity than TFA for removing Nα-Boc in the presence of t-butyl esters.[17][21] |
| Phosphoric Acid | 85 wt% H₃PO₄ (aq.) | THF, MeCN | RT | 4 - 8 | Environmentally benign and mild. Selective for N-Boc over Cbz, benzyl/methyl esters, and TBDMS ethers.[18][22] |
| Lewis Acids | |||||
| Zinc Bromide | ZnBr₂ (anhydrous) | CH₂Cl₂ | RT | 1 - 4 | Mild conditions. Particularly effective for the selective deprotection of secondary N-Boc groups.[16][23] |
| Aluminum Chloride | AlCl₃ | CH₂Cl₂ | RT | 0.5 - 2 | Simple and efficient method for a variety of amines, including amino acid derivatives.[7] |
| Heterogeneous/Solid-Phase | |||||
| Silica Gel | Silica Gel | Toluene | Reflux (110°C) | ~5 | Simple and convenient. Selective for N-Boc over Cbz and Fmoc groups.[11][12] Can also be done by heating the substrate adsorbed on silica gel under reduced pressure.[7][24] |
| Thermal Methods | None | Water, TFE, MeCN | 100 - 240 | 0.5 - 48 | "Green" and catalyst-free. Avoids acidic reagents and t-butylation byproducts.[10][25] Can allow for selective deprotection of aryl vs. alkyl N-Boc groups by controlling the temperature in flow chemistry setups.[26] |
| Other Reagents | |||||
| Oxalyl Chloride/Methanol | (COCl)₂ / MeOH | Methanol | RT | 1 - 4 | Very mild conditions that are tolerant of other acid-labile groups like esters.[1][6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [3]
-
Preparation: Dissolve the N-Boc protected substrate in a suitable organic solvent (e.g., Tetrahydrofuran - THF) to a concentration of approximately 0.2-0.5 M.
-
Reaction: To the stirred solution at room temperature, add aqueous phosphoric acid (85 wt%, ~15 equivalents) dropwise.
-
Monitoring: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate). Carefully neutralize the mixture with a mild base, such as a saturated aqueous solution of NaHCO₃.
-
Isolation: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection using Zinc Bromide [20][27]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-Boc protected secondary amine in dry dichloromethane (CH₂Cl₂).
-
Reaction: Add anhydrous zinc bromide (ZnBr₂, 2.0 equivalents). Stir the mixture at room temperature.
-
Monitoring: Follow the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as the hydrobromide salt. For water-soluble amines, the product can be extracted from an aqueous solution after careful neutralization.
Protocol 3: Thermal Boc Deprotection in Water [10][25]
-
Preparation: Suspend the N-Boc protected amine in deionized water in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary widely depending on the substrate's stability and solubility.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If the product is soluble, the water can be removed under reduced pressure. If the product precipitates upon cooling, it can be isolated by filtration. Alternatively, the product can be extracted with a suitable organic solvent.
Visualizations
Caption: Decision tree for selecting a non-TFA Boc deprotection method.
Caption: General experimental workflow for Boc deprotection without TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Zinc Bromide [commonorganicchemistry.com]
- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mcours.net [mcours.net]
- 26. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Improving Solubility of Indole-3-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental work with indole-3-carboxylic acid derivatives, focusing on solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of indole-3-carboxylic acid?
A1: Indole-3-carboxylic acid is a crystalline solid with limited solubility in water but is soluble in organic solvents. Its solubility is significantly influenced by the solvent's polarity and the pH of the medium. It is soluble in 95% ethanol at a concentration of 50 mg/mL and also soluble in methanol.[1] In dimethyl sulfoxide (DMSO), its solubility is reported to be 32 mg/mL[2] and 55 mg/mL.[3]
Q2: How does pH affect the solubility of indole-3-carboxylic acid and its derivatives?
A2: As a carboxylic acid, the solubility of indole-3-carboxylic acid in aqueous solutions is highly pH-dependent. At a pH below its pKa (approximately 3.9), the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion. Therefore, increasing the pH of the aqueous medium will significantly increase the solubility of indole-3-carboxylic acid and its derivatives.
Q3: My indole-3-carboxylic acid derivative is precipitating out of my aqueous buffer. What are the likely causes and solutions?
A3: Precipitation in aqueous buffers can be due to several factors:
-
pH: The pH of your buffer may be too low, causing the compound to be in its less soluble neutral form. Solution: Increase the pH of the buffer.
-
Concentration: The concentration of your compound may have exceeded its solubility limit in the chosen buffer. Solution: Lower the concentration or employ solubility enhancement techniques.
-
Buffer Composition: Components of your buffer could be interacting with the compound, leading to precipitation. Solution: Try a different buffer system.
-
Temperature: A decrease in temperature can reduce solubility. Solution: Ensure your experiments are conducted at a consistent temperature where the compound is known to be soluble.
Q4: What are co-solvents and how can they improve the solubility of my indole derivative?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system. Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycols (e.g., PEG 400), and dimethyl sulfoxide (DMSO). The selection of a co-solvent and its concentration depends on the specific derivative and the requirements of the experiment.
Q5: Can salt formation improve the solubility of indole-3-carboxylic acid derivatives?
A5: Yes, forming a salt of an ionizable compound like indole-3-carboxylic acid is a common and effective strategy to enhance its aqueous solubility. By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide), a salt is formed which is generally more soluble in water than the free acid. For instance, the potassium salt of indole-3-butyric acid is easily soluble in water.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Difficulty dissolving the indole-3-carboxylic acid derivative in the desired solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | Consult solubility data for your specific derivative or structurally similar compounds. Start with common solvents like DMSO, ethanol, or methanol for initial dissolution. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is below the solubility limit. |
| Low temperature. | Gently warm the mixture while stirring. Many compounds exhibit increased solubility at higher temperatures. |
| Slow dissolution rate. | Use sonication to aid in the dissolution process by breaking down particle agglomerates. |
Issue 2: Compound precipitates upon addition to an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| pH of the buffer is too low. | Increase the pH of the buffer to above the pKa of the carboxylic acid to favor the formation of the more soluble carboxylate salt. |
| High concentration of the compound. | Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and add a smaller volume to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| "Salting out" effect. | High concentrations of salts in the buffer can decrease the solubility of organic compounds. Try using a buffer with a lower ionic strength. |
Issue 3: Inconsistent results in biological assays due to poor solubility.
| Possible Cause | Troubleshooting Steps | | Precipitation of the compound in the assay medium. | Visually inspect the assay medium for any signs of precipitation. If observed, re-evaluate the formulation and consider using a co-solvent system or forming a salt. | | Adsorption to plasticware. | Poorly soluble compounds can adsorb to the surfaces of plates and tubes. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween 80) to the medium. |
Data Presentation
Table 1: Solubility of Indole-3-Carboxylic Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| 95% Ethanol | 50 | Not Specified |
| DMSO | 32 - 100 | Not Specified |
| Methanol | Soluble | Not Specified |
| Boiling Water | Insoluble | 100 |
Note: Data is compiled from various sources and may have slight variations.[1][2][4][5]
Table 2: Solubility of Indole-Carboxylic Acid Salts
| Compound | Solvent | Solubility |
| Indole-3-acetic acid sodium salt | DMSO | ~15 mg/mL |
| Indole-3-acetic acid sodium salt | PBS (pH 7.2) | ~10 mg/mL |
| Indole-3-butyric acid potassium salt | Water | Easily soluble |
Note: Data on related indole-carboxylic acid salts suggests that salt formation significantly improves aqueous solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Indole-3-carboxylic acid derivative
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the indole-3-carboxylic acid derivative to a scintillation vial containing a known volume of the desired pH buffer.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility of the compound in the buffer at the tested pH.
Protocol 2: Preparation of a Co-solvent System for Solubility Enhancement
This protocol describes the preparation of a co-solvent system to improve the solubility of an indole-3-carboxylic acid derivative for in vitro studies.
Materials:
-
Indole-3-carboxylic acid derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the indole-3-carboxylic acid derivative in DMSO at a high concentration (e.g., 50 mg/mL).
-
In a separate tube, prepare the co-solvent vehicle by mixing the desired ratio of co-solvents. For example, a mixture of 10% DMSO, 40% PEG 400, and 50% PBS.
-
To prepare the final solution, add the appropriate volume of the DMSO stock solution to the co-solvent vehicle to achieve the desired final concentration of the compound.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the ratio of co-solvents may need to be adjusted.
Visualizations
Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.
Caption: Relationship between pH and the solubility of indole-3-carboxylic acid.
Caption: Troubleshooting workflow for improving the solubility of indole-3-carboxylic acid derivatives.
References
Technical Support Center: Indole-3-Carboxylic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of indole-3-carboxylic acid, with a focus on preventing unwanted N-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is N-acylation a common side reaction when working with indole-3-carboxylic acid?
A1: The indole ring is an electron-rich aromatic system. While the C3 position is typically the most nucleophilic site in unsubstituted indoles, the nitrogen atom (N1) also possesses a lone pair of electrons and can act as a nucleophile, leading to N-acylation. The presence of the carboxylic acid group at the C3 position can influence the relative nucleophilicity of the nitrogen, and reaction conditions play a crucial role in determining the site of acylation.
Q2: What are the general conditions that favor N-acylation versus C-acylation?
A2: As a general rule, base-catalyzed reactions tend to favor N-acylation, while acid-catalyzed conditions, such as Friedel-Crafts reactions, favor C-acylation. In the presence of a base, the indole nitrogen is deprotonated to form a highly nucleophilic indolide anion, which readily attacks the acylating agent. Under acidic conditions, the indole nitrogen is protonated, reducing its nucleophilicity and favoring electrophilic attack on the carbon atoms of the ring.
Q3: How can I prevent N-acylation of indole-3-carboxylic acid?
A3: The most effective strategy to prevent N-acylation is to protect the indole nitrogen with a suitable protecting group before performing the acylation reaction. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its relatively straightforward removal.
Q4: Can I perform a Friedel-Crafts acylation directly on indole-3-carboxylic acid without N-protection?
A4: Direct Friedel-Crafts acylation on unprotected indole-3-carboxylic acid is challenging. The carboxyl group is a deactivating group for electrophilic aromatic substitution, making the aromatic ring less reactive.[1] Furthermore, the Lewis acid catalyst required for the Friedel-Crafts reaction can complex with the carboxyl group and the indole nitrogen, leading to catalyst deactivation and potential side reactions.[1][2] Protecting the indole nitrogen is the recommended approach for clean C-acylation.
Troubleshooting Guides
Issue 1: My reaction resulted in a mixture of N-acylated and C-acylated products.
Possible Cause:
-
Inappropriate reaction conditions: Using basic or neutral conditions can lead to competing N-acylation.
-
Incomplete N-protection: If a protecting group strategy is used, incomplete protection of the indole nitrogen will leave reactive sites for N-acylation.
Solutions:
-
For C-acylation: Ensure you are using acidic conditions suitable for Friedel-Crafts acylation. If you are not using a protecting group, this approach is still prone to side reactions. The recommended method is to use an N-protected indole-3-carboxylic acid.
-
Verify N-protection: Before proceeding with the acylation, confirm the complete protection of the indole nitrogen using analytical techniques such as NMR or TLC.
Issue 2: Low or no yield in my Friedel-Crafts acylation of N-protected indole-3-carboxylic acid.
Possible Cause:
-
Catalyst inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture and will be deactivated by water in the solvent or on the glassware.[2]
-
Insufficient catalyst: The ketone product of the acylation can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[2]
-
Deactivation by the substrate: Although the N-H is protected, the carboxylic acid group can still interact with the Lewis acid.
Solutions:
-
Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon).
-
Increase catalyst loading: Try increasing the amount of Lewis acid in increments.
-
Protect the carboxylic acid: In some cases, protecting the carboxylic acid as an ester may be necessary to prevent unwanted interactions with the catalyst.
Issue 3: I am observing decarboxylation of my indole-3-carboxylic acid during the reaction.
Possible Cause:
-
Harsh acidic conditions and high temperatures: The combination of a strong Lewis acid and elevated temperatures can lead to the loss of the carboxyl group.[1][3]
Solutions:
-
Milder Lewis acids: Consider using a milder Lewis acid than AlCl₃, such as SnCl₄ or ZnCl₂.
-
Lower reaction temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
Data Presentation: N- vs. C-Acylation Selectivity
The following table summarizes the expected major products under different reaction conditions for the acylation of indole-3-carboxylic acid. Yields are indicative and can vary significantly based on the specific acylating agent, solvent, temperature, and reaction time.
| Substrate | Acylating Agent | Catalyst/Base | Conditions | Major Product | Typical Yield Range |
| Indole-3-carboxylic acid | Acyl chloride | Base (e.g., NaH, K₂CO₃) | Anhydrous, aprotic solvent | N-Acylindole-3-carboxylic acid | Moderate to High |
| Indole-3-carboxylic acid | Acyl chloride | Lewis Acid (e.g., AlCl₃) | Anhydrous, non-polar solvent | Mixture of products, potential for low yield and decarboxylation | Low to Moderate |
| N-Boc-indole-3-carboxylic acid | Acyl chloride | Lewis Acid (e.g., AlCl₃) | Anhydrous, non-polar solvent | C-Acyl-N-Boc-indole-3-carboxylic acid (e.g., at C5 or C6) | Good to High |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole-3-carboxylic Acid
This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Indole-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole-3-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-indole-3-carboxylic acid.
Protocol 2: Friedel-Crafts Acylation of N-Boc-Indole-3-Carboxylic Acid
This protocol describes the C-acylation of N-Boc-indole-3-carboxylic acid.
Materials:
-
N-Boc-indole-3-carboxylic acid
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
In a separate flask, dissolve N-Boc-indole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add the solution of N-Boc-indole-3-carboxylic acid dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: N-Boc Deprotection of C-Acyl-N-Boc-Indole-3-Carboxylic Acid
This protocol describes the removal of the N-Boc protecting group.
Materials:
-
C-Acyl-N-Boc-indole-3-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the C-Acyl-N-Boc-indole-3-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the mixture and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be further purified if necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of indole-3-carboxylic acid.
Decision Pathway for Acylation of Indole-3-Carboxylic Acid
Caption: Decision pathway for selective N- or C-acylation of indole-3-carboxylic acid.
References
Technical Support Center: Challenges in the Scale-up of Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis yield dropped significantly upon scale-up. What are the most common causes?
A1: A drop in yield during scale-up is a frequent challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of starting materials or products.
-
Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition. Continuous flow reactors offer significantly better heat transfer compared to batch reactors and can mitigate this risk.
-
Changes in Reagent Addition Rates: The rate of addition of a reagent, easily controlled in the lab, can have a profound impact on the reaction profile at scale.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.
Q2: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?
A2: Tar formation in the Fischer indole synthesis is a common issue, often exacerbated by the acidic conditions and higher temperatures used. Here are some strategies to mitigate it:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂
Technical Support Center: Overcoming Poor Reaction Kinetics in Amide Coupling
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing amide coupling reactions. This resource provides in-depth answers to frequently encountered issues related to poor reaction kinetics, offering detailed experimental protocols, comparative data, and logical workflows to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is sluggish or failing completely. What are the primary reasons for poor reaction kinetics?
Slow or failed amide coupling reactions can often be attributed to several key factors that hinder the successful formation of the amide bond.[1][2] The most common culprits include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the coupling reagent is not effective enough for the specific substrate or is used in insufficient quantities, the activation will be incomplete, leading to a slow or stalled reaction.[1]
-
Deactivation of the Amine: Amines are nucleophiles, but they can be rendered non-nucleophilic through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, forming an ammonium carboxylate salt that is unreactive.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the approach of the reacting partners, significantly slowing down the reaction rate.[1][3][4] This is a frequent challenge with sterically hindered substrates.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a profound impact on the reaction kinetics. An inappropriate solvent may not adequately dissolve the reactants or may interfere with the reaction.[1][5] Temperature plays a crucial role in overcoming the activation energy of the reaction.[6][7]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid and halting the amide bond formation. Therefore, using anhydrous solvents and reagents is critical.[1]
-
Side Reactions: In some cases, the activated intermediate may undergo undesired side reactions, such as intramolecular cyclization, especially with dipeptides, which can compete with the desired amide bond formation.[8]
Q2: How can I systematically troubleshoot a slow amide coupling reaction?
A systematic approach is crucial for identifying and resolving the cause of poor reaction kinetics. The following workflow can guide your troubleshooting process.
Q3: Which coupling reagent should I choose for a difficult amide coupling, for instance, with sterically hindered substrates or electron-deficient amines?
The choice of coupling reagent is critical for success, especially with challenging substrates.[1] While standard carbodiimides like DCC and EDC are effective for many routine couplings, more potent reagents are often necessary for difficult cases.
For sterically hindered or electron-deficient partners, phosphonium and aminium/uronium salts are generally more reactive and effective.[1]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient reagents that lead to rapid reaction times and minimal side reactions. HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt), making it one of the most efficient coupling reagents.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very reactive and have the advantage of not reacting with the free amino group of the amine component.[2] PyAOP is especially useful for coupling N-methyl amino acids.[9]
-
Acyl Fluoride Precursors (e.g., TFFH, BTFFH): For extremely challenging couplings where standard methods fail, the in situ formation of acyl fluorides can be a powerful strategy. Acyl fluorides are highly reactive towards amines and can overcome significant steric hindrance.[4]
| Coupling Reagent | Class | Recommended For | Key Advantages |
| EDC/DIC | Carbodiimide | Routine couplings, cost-effective synthesis | Water-soluble byproduct (EDC), suitable for solid-phase (DIC).[1][9] |
| HATU | Aminium Salt | Sterically hindered substrates, electron-deficient amines, rapid couplings.[10] | High reactivity, low racemization with additives.[1] |
| PyBOP | Phosphonium Salt | Minimizing racemization, difficult couplings. | Does not react with the amine component.[2][11] |
| COMU | Aminium Salt | General purpose, greener alternative to HATU.[12] | High reactivity, comparable to HATU.[12] |
| TFFH/BTFFH | Fluorinating Agent | Extremely hindered substrates where other methods fail.[4] | Forms highly reactive acyl fluoride intermediate.[4] |
Q4: What is the influence of temperature and solvent on the reaction kinetics?
Temperature and solvent are critical parameters that can be adjusted to improve reaction rates.
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sluggish reactions.[10] Gently heating the reaction to 40-50 °C can often drive a slow coupling to completion.[10] However, it is important to monitor for potential degradation of starting materials or products at elevated temperatures.[10] Some studies have shown that in specific systems like deep eutectic solvents, temperature can significantly enhance the ester-amide exchange reaction.[6][7][13]
Solvent: The choice of solvent is crucial for ensuring that all reactants are fully dissolved and for facilitating the reaction.[14]
-
Commonly Used Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are widely used and effective for many amide couplings.[12]
-
Greener Alternatives: More environmentally friendly solvents such as Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), and Dimethyl Carbonate (DMC) have been shown to be effective replacements for DCM and DMF in many cases, with comparable reaction rates.[12]
-
For Difficult Solubilities: N-Methyl-2-pyrrolidone (NMP) or mixtures of solvents can be employed to improve the solvation of reactants.[11][14]
-
Aqueous Conditions: Recent advancements have demonstrated that amide couplings can be performed rapidly in water using micellar systems, which can also simplify product isolation.[15][16][17]
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |
| DCM | Polar Aprotic | 39.6 | Good for many standard couplings, easy to remove. |
| DMF | Polar Aprotic | 153 | High boiling point, good solvating power for a wide range of substrates.[12] |
| THF | Polar Aprotic | 66 | Lower boiling point alternative to DMF. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for some systems. |
| 2-MeTHF | Polar Aprotic | 80 | A greener alternative to DCM and THF.[12] |
| Ethyl Acetate | Polar Aprotic | 77 | Another greener alternative with good performance.[12] |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of substrates, including those that are less reactive.[10]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
Protocol 2: Coupling of Sterically Hindered Substrates via Acyl Fluorides
This method is designed for challenging couplings where standard methods are ineffective.[1][4]
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents).
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.[4]
Protocol 3: Standard Coupling using EDC/HOBt
A cost-effective method suitable for more reactive amines.[10]
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents), and the amine (1.1 equivalents).
-
Dissolve the components in an anhydrous solvent (e.g., DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to isolate the product.
Logic Diagram for Coupling Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents | CoLab [colab.ws]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid for Drug Discovery Professionals
An In-depth Analysis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid and its Structural Isomers as Key Building Blocks in Medicinal Chemistry.
This guide provides a comprehensive characterization of this compound, a valuable heterocyclic building block in drug discovery and development. It serves as a crucial intermediate for the synthesis of a variety of bioactive molecules. For comparative purposes, this guide also details the properties of its structural isomers: N-Boc-indoline-2-carboxylic acid, N-Boc-indoline-5-carboxylic acid, and N-Boc-indoline-7-carboxylic acid. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Characterization
The successful application of a building block in medicinal chemistry relies on a thorough understanding of its physicochemical properties. The following tables summarize the key physical and computed properties of this compound and its isomers.
Table 1: Physical and Chemical Properties
| Property | This compound | 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid[1][2] | 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid[3][4] |
| CAS Number | 177201-79-5 | 137088-51-8 | 143262-20-8 |
| Molecular Formula | C₁₄H₁₇NO₄ | C₁₄H₁₇NO₄ | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol | 263.29 g/mol | 263.29 g/mol |
| Appearance | White powder | Solid | Off-white solid |
| Melting Point | Not available | 121-122 °C | 182 °C (dec.) |
| Purity | ≥ 95% | 90% | ≥ 90% |
| Storage Conditions | 0-8°C | Ambient Temperature | 0-8°C |
Table 2: Computed Physicochemical Properties
| Property | This compound | 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid[2] | 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid |
| XLogP3 | 2.3 | 2.3 | Not available |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 3 | 3 | 3 |
| Exact Mass | 263.115758 g/mol | 263.11575802 Da | 263.115758 g/mol |
| Monoisotopic Mass | 263.115758 g/mol | 263.11575802 Da | 263.115758 g/mol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the protons on the five-membered ring, and the nine equivalent protons of the tert-butyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the aromatic carbons, the carbons of the indoline ring, and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5] The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700-1725 cm⁻¹. The C=O stretch of the tert-butoxycarbonyl group is also expected in this region. Other characteristic peaks will include C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak. Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or components thereof (e.g., isobutylene or tert-butanol). For carboxylic acids, fragmentation often involves the loss of water, the carboxyl group, or cleavage adjacent to the carbonyl group.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the nitrogen atom of indoline-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid
-
Dissolution: Dissolve indoline-3-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, for example, sodium bicarbonate, to the solution to deprotonate the carboxylic acid and facilitate the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.
Comparative Analysis of Structural Isomers
The position of the carboxylic acid group on the indoline ring significantly influences the molecule's reactivity and its utility as a synthetic intermediate.
-
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid: This isomer is a chiral building block and is often used in the synthesis of conformationally constrained peptides and peptidomimetics.[6] Its synthesis and applications are well-documented, making it a readily available starting material.[1][2]
-
1-(tert-Butoxycarbonyl)indoline-5-carboxylic acid: This isomer provides a handle for functionalization on the benzene ring of the indoline scaffold, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of the final molecule.
-
1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid: Similar to the 5-carboxylic acid isomer, this compound allows for modification at the 7-position of the indoline ring. It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][7]
The choice between these isomers depends on the desired substitution pattern and the overall synthetic strategy for the target bioactive molecule.
Experimental Characterization Workflow
Caption: Standard workflow for the characterization of synthesized N-Boc-indoline-carboxylic acids.
Applications in Drug Discovery
N-protected indoline carboxylic acids are pivotal starting materials in the synthesis of a wide array of therapeutic agents. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under many reaction conditions and its facile removal under acidic conditions.
The carboxylic acid moiety provides a versatile handle for various chemical transformations, including amide bond formation, esterification, and conversion to other functional groups, enabling the construction of complex molecular architectures. These features make this compound and its isomers highly valuable in the development of novel drugs.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 177201-79-5|this compound|BLD Pharm [bldpharm.com]
Comparative Guide to HPLC Analysis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a valuable chiral building block in the synthesis of various therapeutic agents. Ensuring its chemical and enantiomeric purity is paramount to guarantee the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds.
This guide provides a comparative overview of two distinct HPLC methods for the purity analysis of this compound: a standard Reversed-Phase (RP-HPLC) method for achiral purity assessment and a Chiral HPLC method for determining enantiomeric purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and implementing the most suitable method for their needs.
Potential Impurities in this compound
The purity analysis of this compound should consider potential impurities stemming from its synthesis and degradation. Common impurities may include:
-
Indoline-3-carboxylic acid: The starting material for the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc Anhydride): The reagent used for the Boc protection.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Indoline-3-carboxylic acid tert-butyl ester: A potential byproduct formed during the Boc protection.
-
(R)-1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid: The opposite enantiomer, a critical impurity to quantify in enantioselective syntheses.
Experimental Protocols
Method 1: Reversed-Phase HPLC for Achiral Purity
This method is designed to separate the target compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Method 2: Chiral HPLC for Enantiomeric Purity
This method is specifically designed to separate the (S) and (R) enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as a cellulose or amylose derivative, 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane:Isopropanol:TFA in a ratio of 85:15:0.1 (v/v/v). The exact ratio may require optimization depending on the specific chiral column used.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Data Presentation and Comparison
The performance of the two HPLC methods in separating this compound from its potential impurities is summarized below. The data presented is hypothetical and intended for illustrative purposes.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method 1: RP-HPLC | Method 2: Chiral HPLC |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Indoline-3-carboxylic acid | 3.5 | - |
| This compound (S)-enantiomer | 15.2 | 5.8 (vs. ester) |
| This compound (R)-enantiomer | 15.2 | Not resolved |
| Indoline-3-carboxylic acid tert-butyl ester | 18.9 | 4.2 (vs. main peak) |
| Di-tert-butyl dicarbonate | 22.1 | >10 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis.
Conclusion
Both Reversed-Phase HPLC and Chiral HPLC are indispensable techniques for the comprehensive purity assessment of this compound. The RP-HPLC method is effective for quantifying process-related impurities and degradation products, while the Chiral HPLC method is essential for determining the enantiomeric excess, a critical quality attribute for chiral compounds. The choice of method, or the combination thereof, will depend on the specific analytical requirements during the different stages of drug development and quality control.
Comparative Guide to LC-MS, HPLC-UV, and NMR for Monitoring Amide Coupling of Boc-indoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis and monitoring of the amide coupling reaction between Boc-indoline-3-carboxylic acid and aniline to form Boc-(N-phenyl)-indoline-3-carboxamide. Supporting experimental data and detailed protocols are provided to aid in method selection and implementation.
Hypothetical Reaction Scheme
The amide coupling reaction serves as the basis for this comparative analysis:
Reactants:
-
Boc-indoline-3-carboxylic acid: Molecular Weight: 263.29 g/mol
-
Aniline: Molecular Weight: 93.13 g/mol
Product:
-
Boc-(N-phenyl)-indoline-3-carboxamide: Molecular Weight: 338.41 g/mol
Data Presentation: Comparison of Analytical Techniques
| Feature | LC-MS | HPLC-UV | NMR Spectroscopy |
| Specificity | Very High (Mass-to-charge ratio) | Moderate (Retention time & UV absorbance) | High (Unique chemical shifts) |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL[1][2] | High ng/mL to low µg/mL[3][4] | High µg/mL to mg/mL[5] |
| Quantitation | Excellent with appropriate standards | Good, requires chromophore | Good (qNMR), requires internal standard[6] |
| Structural Information | Fragmentation provides some structural data[7][8] | Minimal | Detailed structural information |
| Sample Throughput | High | High | Low to Moderate |
| Reaction Monitoring | Real-time, high sensitivity | Real-time, good for major components | Can be real-time, provides structural detail |
| Cost (Instrument) | High | Low to Moderate | High |
| Ease of Use | Moderate to High Complexity | Low to Moderate Complexity | High Complexity |
Experimental Protocols
LC-MS Analysis
This method is ideal for its high sensitivity and specificity, allowing for the detection of trace-level byproducts and confident identification of the reactants and product based on their mass-to-charge ratios.
Sample Preparation: Aliquots of the reaction mixture are taken at specified time points, quenched (e.g., with an excess of a primary amine scavenger if needed), and diluted with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.[9]
Instrumentation and Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Capillary Voltage: 3.5 kV
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Boc-indoline-3-carboxylic acid | 264.1 [M+H]⁺ | 208.1 ([M+H-C₄H₈]⁺), 164.1 ([M+H-Boc]⁺) |
| Aniline | 94.1 [M+H]⁺ | 77.1 ([M+H-NH₃]⁺) |
| Boc-(N-phenyl)-indoline-3-carboxamide | 339.2 [M+H]⁺ | 283.2 ([M+H-C₄H₈]⁺), 239.2 ([M+H-Boc]⁺) |
HPLC-UV Analysis
HPLC-UV is a cost-effective and robust technique for monitoring the consumption of reactants and the formation of the main product, especially when dealing with concentrations in the µg/mL range or higher.
Sample Preparation: Similar to LC-MS, reaction aliquots are diluted with the mobile phase to a concentration suitable for UV detection (typically in the range of 10-100 µg/mL).
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 50:50 Acetonitrile and 10mM Sodium Acetate Buffer (pH 5)[10]
-
Flow Rate: 0.7 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: 20 µL
Expected Retention Times (Estimated): Based on the polarity of the compounds, aniline is expected to elute first, followed by Boc-indoline-3-carboxylic acid, with the more non-polar product, Boc-(N-phenyl)-indoline-3-carboxamide, having the longest retention time.[11][12][13]
NMR Spectroscopy Analysis
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of reactants and products without the need for individual calibration curves for each compound.
Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS or dimethyl sulfoxide - DMSO).
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Internal Standard: TMS (0 ppm)
-
Experiment: ¹H NMR
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Estimated):
| Compound | Key Protons | Approximate Chemical Shift (ppm) |
| Boc-indoline-3-carboxylic acid | Boc group (-C(CH₃)₃) | ~1.5 (s, 9H) |
| Indoline ring protons | 7.0-8.0 (m) | |
| Carboxylic acid (-COOH) | >10 (br s, 1H) | |
| Aniline | Aromatic protons | 6.7-7.2 (m, 5H)[9][14][15] |
| Amine (-NH₂) | ~3.7 (br s, 2H) | |
| Boc-(N-phenyl)-indoline-3-carboxamide | Boc group (-C(CH₃)₃) | ~1.6 (s, 9H) |
| Indoline and phenyl ring protons | 7.0-8.5 (m) | |
| Amide (-NH-) | ~8.0-9.0 (br s, 1H) |
Visualizations
Caption: Workflow for LC-MS analysis of the amide coupling reaction.
Conclusion
The choice of analytical technique for monitoring the amide coupling of Boc-indoline-3-carboxylic acid with aniline depends on the specific requirements of the analysis.
-
LC-MS is the superior choice for high sensitivity, specificity, and the ability to identify and quantify trace-level impurities. Its high resolving power and mass-based detection make it ideal for complex reaction mixtures and for generating high-quality data for regulatory submissions.
-
HPLC-UV offers a robust, cost-effective, and readily available solution for routine reaction monitoring where high sensitivity is not a primary concern. It is well-suited for tracking the conversion of major reactants to the main product.
-
NMR Spectroscopy provides invaluable structural information, confirming the identity of the product and offering insights into the reaction mechanism. While its throughput is lower, qNMR can provide accurate quantitative data without the need for extensive calibration for each component.
For comprehensive analysis in a drug development setting, a combination of these techniques is often employed. LC-MS can be used for initial reaction scouting and impurity profiling, HPLC-UV for routine in-process control, and NMR for final product characterization and structural elucidation.
References
- 1. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 2. sciex.com [sciex.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Deep learning for retention time prediction in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid vs. Fmoc-indoline-3-carboxylic acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two key building blocks, 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (Boc-indoline-3-carboxylic acid) and 9-Fluorenylmethyloxycarbonyl-indoline-3-carboxylic acid (Fmoc-indoline-3-carboxylic acid), offering a data-driven analysis of their performance, detailed experimental protocols, and potential challenges.
The indoline-3-carboxylic acid scaffold, a constrained analog of tryptophan, is a valuable component in the design of peptidomimetics and bioactive peptides, imparting unique conformational rigidity. The choice between the acid-labile Boc group and the base-labile Fmoc group for the protection of the indoline nitrogen dictates the entire synthetic strategy, from resin and side-chain protection to cleavage conditions. This comparison aims to provide the necessary information to make an informed decision based on the specific requirements of the target peptide.
At a Glance: Key Differences
| Feature | This compound (Boc) | Fmoc-indoline-3-carboxylic acid |
| Protection Strategy | Acid-labile | Base-labile |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine in DMF |
| Orthogonality | Typically used with benzyl-based side-chain protection (cleaved by strong acid like HF) | Used with acid-labile side-chain protection (e.g., tBu, Trt), allowing for milder final cleavage with TFA.[1] |
| Cleavage Conditions | Harsh (e.g., HF, TFMSA) | Mild (TFA-based cocktails) |
| Compatibility | Less suitable for acid-sensitive residues | Well-suited for peptides with acid-sensitive modifications.[] |
| Cost | Generally, Boc-amino acids are less expensive.[] | Generally, Fmoc-amino acids are more expensive.[] |
Performance Comparison: A Data-Driven Analysis
Direct comparative studies on the performance of Boc- and Fmoc-protected indoline-3-carboxylic acid are limited in publicly available literature. However, performance can be inferred from studies on analogous structures and general principles of each synthetic strategy.
Coupling Efficiency
The coupling of N-alkylated amino acids like indoline derivatives can be sterically hindered. The choice of coupling reagent is therefore critical to achieving high efficiency.
1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (Boc-Inp-OH), an analog of the target molecule, has been studied with various coupling reagents, showing high efficiency with aminium/uronium salt reagents.
Table 1: Comparative Coupling Efficiency of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) [3]
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, standard for SPPS. May require double coupling. |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization. |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Very efficient, but byproducts can be difficult to remove in solution phase. |
Synthesis Yield and Purity
In a study detailing the synthesis of dipeptide derivatives of indole-3-carboxylic acid, the coupling of N-Boc-indole-3-carboxylic acid was a key step. The final purified dipeptides were obtained in excellent yields, ranging from 89-92%, demonstrating the viability of the Boc-protected building block in generating high-purity products.[6]
For the Fmoc-strategy, the milder deprotection conditions generally lead to fewer side reactions and, consequently, higher purity of the crude peptide product for many standard sequences.[7] However, aggregation during synthesis can be more pronounced in Fmoc-SPPS, potentially lowering the yield of the desired full-length peptide.[]
Potential Side Reactions and Challenges
This compound:
-
Acid Sensitivity: The repeated use of TFA for Boc deprotection can lead to the degradation of sensitive residues within the peptide sequence.[]
-
Harsh Cleavage: The final cleavage step requires strong, hazardous acids like HF, which necessitates specialized equipment.[8]
Fmoc-indoline-3-carboxylic acid:
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent in Fmoc-SPPS.[5]
-
Aspartimide Formation: If aspartic acid is present in the sequence, the basic conditions of Fmoc deprotection can lead to the formation of a succinimide ring (aspartimide), which can result in a mixture of α- and β-aspartyl peptides.[9]
-
Aggregation: The neutral peptide backbone after Fmoc deprotection can sometimes lead to intermolecular hydrogen bonding and aggregation, hindering subsequent coupling and deprotection steps.[]
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagrams illustrate the cyclical nature of both Boc and Fmoc SPPS.
Detailed Protocol for Coupling of Boc-indoline-3-carboxylic acid (using HATU)
This protocol is adapted from methodologies for the sterically hindered analog, Boc-L-indoline-2-carboxylic acid.[3]
-
Resin Swelling and Deprotection: Swell the peptide-resin (e.g., MBHA or PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes. Remove the solvent. Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes for complete Boc group removal.
-
Washing and Neutralization: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x). Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes and repeat this step. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Boc-indoline-3-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary due to steric hindrance.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test (a negative test indicates complete coupling). Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Detailed Protocol for Coupling of Fmoc-indoline-3-carboxylic acid (using HBTU/HOBt)
This protocol is a standard procedure for Fmoc-SPPS and was used in a study involving the coupling of an indole-3-carboxylic acid derivative.[6]
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. To deprotect the terminal Fmoc group, treat the resin with a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), Isopropyl Alcohol (IPA) (1x), and DMF (3x) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-indoline-3-carboxylic acid (3.0 equivalents), HBTU (3.0 equivalents), and HOBt·H₂O (3.0 equivalents) in DMF. Add DIPEA (6.0 equivalents) to the solution to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. A colorless solution and beads indicate a complete reaction. After completion, filter the reaction mixture and wash the resin with DMF (5x). The resin is now ready for the next deprotection and coupling cycle.
Logical Decision Pathway
The choice between Boc- and Fmoc-indoline-3-carboxylic acid depends on several factors related to the target peptide and the available laboratory resources.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a precursor to a wide array of pharmacologically active compounds. Its synthesis has been approached through various methodologies, ranging from classic multi-step reactions to modern, direct C-H functionalization and biocatalytic routes. This guide provides a comparative overview of four distinct synthesis pathways, offering detailed experimental protocols, quantitative performance data, and visual workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, atom economy, and the availability of starting materials. The following table summarizes the key quantitative metrics for four alternative pathways to Indole-3-Carboxylic Acid.
| Method | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Pressure | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1. Direct Carboxylation | Indole | LiOtBu, CO₂ | 100 | 15 | 1 atm | ~99% | High yield, one step, high atom economy. | Requires a large excess of strong base. |
| 2. Vilsmeier-Haack & Oxidation | Indole | POCl₃, DMF; then NaOH | 35; then 100 | 1.75; then 24 | 1 atm | ~93% | High-yielding, reliable, well-established. | Two distinct steps, use of hazardous reagents. |
| 3. Acylation & Hydrolysis | Indole | Trichloroacetyl chloride; then KOH | 0-25; then 65 | 1; then 18 | 1 atm | ~67% | High yield in hydrolysis step, straightforward procedure. | Two steps required, overall yield is moderate. |
| 4. Biocatalytic Carboxylation | Indole | Enzyme (AnInD), NaHCO₃ | 30 | >12 | 1 atm | ~18% | Environmentally friendly, mild conditions. | Low yield, long reaction time, enzyme availability. |
Detailed Experimental Protocols & Reaction Pathways
Below are the detailed experimental procedures for each of the compared synthesis routes, along with diagrams illustrating the reaction flow.
Direct Carboxylation of Indole with Carbon Dioxide
This modern approach involves the direct C-H carboxylation of the indole ring, offering an efficient one-step synthesis with high yields. The reaction is mediated by a strong base, such as lithium tert-butoxide, which facilitates the fixation of atmospheric carbon dioxide.
A mixture of indole (0.4 mmol) and lithium tert-butoxide (LiOtBu, 2.0 mmol, 5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 2 mL) is stirred in a flask equipped with a balloon of carbon dioxide (CO₂). The reaction mixture is heated to 100°C and stirred for 15 hours. After cooling to room temperature, the reaction is quenched with water and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford indole-3-carboxylic acid.[1][2]
Two-Step Synthesis via Vilsmeier-Haack Formylation and Oxidation
This robust, high-yielding method proceeds in two distinct stages. First, indole undergoes formylation at the C3 position using the Vilsmeier reagent to produce indole-3-aldehyde. The intermediate aldehyde is then subjected to a Cannizzaro-type reaction, which disproportionates it into indole-3-carboxylic acid and indole-3-methanol.
Step A: Vilsmeier-Haack Formylation A Vilsmeier reagent is prepared by adding freshly distilled phosphorus oxychloride (POCl₃, 30 mL) dropwise to N,N-dimethylformamide (DMF, 15 g) at 20°C. A solution of indole (11.5 g) in DMF (4 mL) is then added slowly, maintaining the temperature between 20-30°C. The mixture is warmed to 35°C for 45 minutes, then poured onto crushed ice. The solution is made strongly basic with aqueous sodium hydroxide (10 g). The mixture is boiled for one minute and then filtered. The collected crystals are washed with water and dried to yield indole-3-aldehyde (Yield: ~97%).[3][4]
Step B: Oxidation to Carboxylic Acid To the synthesized indole-3-aldehyde, a 20% aqueous solution of sodium hydroxide (NaOH) is added with vigorous stirring. The mixture is stirred for 24 hours at room temperature. A separation is observed, and the reaction mixture is filtered under vacuum. The solid residue is washed with distilled water and dried to yield indole-3-carboxylic acid.[4]
Two-Step Synthesis via Acylation and Hydrolysis
This method involves the initial acylation of indole with trichloroacetyl chloride to form 3-trichloroacetyl indole. This intermediate is readily isolated and then hydrolyzed under basic conditions to afford the final product in high yield for the hydrolysis step.
Step A: Synthesis of 3-Trichloroacetyl Indole Indole is reacted with trichloroacetyl chloride in an appropriate solvent to yield 3-trichloroacetyl indole. The product is isolated and purified before proceeding to the next step (Reported Yield: 73%).[5]
Step B: Hydrolysis to Carboxylic Acid 3-Trichloroacetyl indole (235 g) is added to methanol (1000 mL). A 50% solution of potassium hydroxide (KOH) is added dropwise, and the mixture is heated to reflux for 18 hours. After cooling, the methanol is removed under reduced pressure. Water (1500 mL) is added to the residue, and the pH is adjusted to 3-4 with hydrochloric acid. The resulting solid is filtered, dried, and then slurried with ethyl acetate (100 g) for 25 minutes. Filtration and drying of the solid yield pure indole-3-carboxylic acid (137 g, 91.8% yield for this step).[1]
Biocatalytic Carboxylation of Indole
Representing a green chemistry approach, this method utilizes an enzyme to catalyze the direct carboxylation of indole. While environmentally benign and operating under mild conditions, this route currently suffers from lower conversion rates compared to traditional chemical methods.
The carboxylation of indole is carried out using the purified enzyme indole-3-carboxylate decarboxylase from Arthrobacter nicotianae (AnInD). The reaction is performed by incubating indole with the reconstituted AnInD protein in the presence of sodium bicarbonate (NaHCO₃) as the CO₂ source. The reaction is incubated at 30°C in a sealed vial. The conversion to indole-3-carboxylic acid is monitored over time, with maximum conversion observed after overnight incubation.
References
A Comparative Guide to Bioisosteres of Indole-3-Carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial pharmacophore for a variety of biological targets. However, the carboxylic acid moiety can present challenges in drug development, including metabolic instability, poor membrane permeability, and potential for toxicity. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or even enhancing biological activity. This guide provides an objective comparison of common bioisosteres of indole-3-carboxylic acid, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Key Bioisosteres and Their Comparative Performance
The selection of an appropriate bioisostere is highly context-dependent, relying on the specific target and the desired physicochemical properties. Here, we compare the performance of several key bioisosteres—tetrazole, hydroxamic acid, and sulfonamide—as replacements for the carboxylic acid group in indole-3-carboxylic acid analogs.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for indole-3-carboxylic acid and its bioisosteres against various biological targets.
Table 1: Comparison of Bioisosteres Targeting the CRTH2 Receptor
The Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) is a G protein-coupled receptor involved in allergic inflammation. Antagonists of CRTH2 are being explored as potential treatments for asthma and other allergic diseases.
| Compound (Indole-1-sulfonyl-3-acetic acid scaffold) | Bioisostere | Binding Affinity (IC₅₀, nM) | Reference |
| Indole-1-sulfonyl-3-acetic acid | Carboxylic Acid | Data not available in a directly comparable format | [1] |
| Analogs with varied sulfonamide substitutions | Carboxylic Acid | Potent antagonists identified | [1] |
Note: Specific IC₅₀ values for a direct comparison of indole-3-carboxylic acid with its bioisosteres on CRTH2 were not available in the reviewed literature. However, the cited study demonstrates that indole-acetic acid derivatives are a promising class of CRTH2 antagonists.[1]
Table 2: Comparison of Bioisosteres for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition
15-PGDH is a key enzyme in the catabolism of prostaglandins and has emerged as a therapeutic target for tissue regeneration.
| Compound Scaffold | Bioisostere | Inhibitory Potency (IC₅₀) | Reference |
| Thienopyridyl sulfoxide | Carboxylic Acid | Weak inhibitor | [2] |
| Thienopyridyl sulfoxide | Tetrazole | Partial inhibition at 50 μM | [2] |
| Thienopyridyl sulfoxide | Aminooxy amide | 6 μM | [2] |
| Rhodanine alkylidene | Carboxylic Acid Analog | 20 nM | [2] |
Note: While not on an indole scaffold, this data provides a general comparison of carboxylic acid bioisosteres for 15-PGDH inhibition, suggesting that the choice of bioisostere significantly impacts potency.[2]
Table 3: Comparison of Bioisosteres Targeting the TIR1 Receptor
The Transport Inhibitor Response 1 (TIR1) protein is an auxin receptor in plants and a target for developing herbicides. Indole-3-acetic acid (IAA), a close analog of indole-3-carboxylic acid, is the natural ligand for TIR1.
| Compound | Bioisostere | Binding Affinity (relative) | Reference |
| Indole-3-acetic acid (IAA) | Carboxylic Acid | High | [3] |
| tir1 mutants (D170E, M473L) | - | Increased affinity for Aux/IAA proteins | [3] |
Note: Direct quantitative comparison of indole-3-carboxylic acid bioisosteres for TIR1 binding was not found. However, studies on TIR1 mutants indicate that modifications affecting the binding pocket can significantly alter affinity for indole-acetic acid derivatives.[3]
Table 4: General Physicochemical and Pharmacokinetic Properties of Carboxylic Acid Bioisosteres
| Bioisostere | Acidity (pKa) | Lipophilicity | Metabolic Stability | Oral Bioavailability | Key Considerations |
| Carboxylic Acid | ~4-5 | Low | Susceptible to glucuronidation and β-oxidation | Variable, often low | Can form reactive acyl glucuronides. |
| Tetrazole | ~5 | Higher than COOH | Generally resistant to metabolism | Often improved vs. COOH | Can have lower permeability despite higher lipophilicity due to a large desolvation penalty. |
| Hydroxamic Acid | ~9 | Variable | Susceptible to hydrolysis and P450-mediated oxidation | Variable | Can act as a metal chelator; stability can be an issue. |
| Sulfonamide | ~10 | Variable | Generally stable | Variable | Acidity can be modulated by substitution. |
| Acylsulfonamide | More acidic than sulfonamides | Variable | Generally stable | Can exhibit good oral bioavailability. | Potent bioisostere in some systems. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires a clear picture of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Signaling Pathways
Caption: CRTH2 Receptor Signaling Pathway.
Caption: 15-PGDH Prostaglandin Degradation Pathway.
Experimental Workflows
References
- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Indole-3-Carboxylic Acid and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of indole-carboxylic acid isomers, supported by experimental data and detailed methodologies.
This guide provides an in-depth comparison of the spectroscopic properties of indole-3-carboxylic acid and its structural isomers: indole-2-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, indole-6-carboxylic acid, and indole-7-carboxylic acid. Understanding the nuances in their spectral data is crucial for the unambiguous identification and characterization of these important compounds in various research and development settings. This document summarizes key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for acquiring such data.
Introduction
Indole-carboxylic acids are a class of heterocyclic compounds that play significant roles in biochemistry and medicinal chemistry. As isomers, they share the same molecular formula but differ in the position of the carboxylic acid group on the indole ring. This seemingly minor structural variation leads to distinct physicochemical properties and biological activities, making their accurate identification paramount. Spectroscopic techniques are indispensable tools for differentiating these isomers. This guide offers a side-by-side comparison of their spectral signatures to aid researchers in their analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for indole-3-carboxylic acid and its isomers. These values have been compiled from various spectroscopic databases and scientific literature. It is important to note that minor variations in reported values may occur due to differences in experimental conditions such as solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of indole-carboxylic acid isomers are characterized by absorption bands arising from π-π* electronic transitions within the indole ring. The position of the carboxylic acid group influences the electronic distribution, leading to shifts in the absorption maxima (λmax). Condensed phase studies of the 4- and 5-carboxylic acid isomers have shown that fluorescence can be observed from both the ¹Lₐ and ¹Lₑ states, which are closely spaced.[1]
| Compound | λmax (nm) | Solvent |
| Indole-3-carboxylic acid | ~280, 288 | Methanol |
| Indole-4-carboxylic acid | Not explicitly found | |
| Indole-5-carboxylic acid | ~300 | Acetonitrile |
Note: A comprehensive, directly comparable dataset for all isomers under identical conditions was not available in the reviewed literature.
Infrared (IR) Spectroscopy
The IR spectra of carboxylic acids exhibit characteristic absorption bands. A strong, broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹.[2] The carbonyl (C=O) stretching vibration appears as a strong absorption between 1760 and 1690 cm⁻¹.[2] The position of these bands can be influenced by hydrogen bonding and the electronic effects of the indole ring.
| Compound | Key IR Peaks (cm⁻¹) |
| Indole-3-carboxylic acid | ~3400 (N-H), ~3000 (O-H, broad), ~1680 (C=O) |
| Indole-2-carboxylic acid | ~3300-2500 (O-H, broad), ~1670 (C=O) |
| Indole-5-carboxylic acid | ~3400 (N-H), ~3000 (O-H, broad), ~1680 (C=O) |
| Indole-6-carboxylic acid | ~3400 (N-H), ~3000 (O-H, broad), ~1680 (C=O) |
| Indole-7-carboxylic acid | ~3400 (N-H), ~3000 (O-H, broad), ~1680 (C=O) |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of indole-carboxylic acid isomers. The chemical shifts of the protons and carbons are highly sensitive to the position of the carboxylic acid group. The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum (δ 10-13 ppm).
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Indole-2-COOH | Indole-3-COOH | Indole-5-COOH | Indole-6-COOH | Indole-7-COOH |
| H1 (N-H) | ~11.8 | ~12.0 | ~11.5 | ~11.6 | ~11.2 |
| H2 | - | ~8.1 | ~7.4 | ~7.9 | ~7.4 |
| H3 | ~7.1 | - | ~6.5 | ~6.5 | ~6.5 |
| H4 | ~7.5 | ~8.1 | ~8.2 | ~7.6 | ~7.8 |
| H5 | ~7.1 | ~7.2 | - | ~7.7 | ~7.0 |
| H6 | ~7.4 | ~7.2 | ~7.7 | - | ~7.0 |
| H7 | ~7.7 | ~7.5 | ~7.4 | ~8.1 | - |
| COOH | ~13.0 | ~12.2 | ~12.5 | ~12.6 | ~12.8 |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Indole-2-COOH[3] | Indole-3-COOH[4] | Indole-5-COOH[5][6] | Indole-6-COOH | Indole-7-COOH |
| C2 | ~138 | ~125 | ~126 | ~125 | ~127 |
| C3 | ~108 | ~130 | ~102 | ~102 | ~102 |
| C3a | ~128 | ~125 | ~128 | ~127 | ~128 |
| C4 | ~122 | ~121 | ~122 | ~121 | ~120 |
| C5 | ~124 | ~120 | ~125 | ~122 | ~120 |
| C6 | ~121 | ~122 | ~121 | ~131 | ~122 |
| C7 | ~112 | ~112 | ~112 | ~114 | ~118 |
| C7a | ~137 | ~136 | ~135 | ~136 | ~136 |
| COOH | ~163 | ~165 | ~169 | ~168 | ~169 |
Note: Data is compiled from various sources and may have been recorded under slightly different conditions.[3][4][5][6] Some values are approximated based on available data.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of indole-carboxylic acids typically shows a prominent molecular ion peak (M⁺•). The fragmentation patterns can provide clues to the isomer's structure, often involving the loss of water (H₂O), hydroxyl radical (•OH), and carbon monoxide (CO). In the case of hydroxyindole-3-carboxylic acids, the loss of H₂O from the molecular ion is characteristic of the 4-isomer, while the initial loss of •OH is the most significant fragmentation for the other three isomers.[7]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Indole-carboxylic acids | 161 | 144 ([M-OH]⁺), 116 ([M-COOH]⁺) |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable spectroscopic data. The following are generalized protocols for the analysis of indole-carboxylic acid isomers.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indole-carboxylic acid isomer in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10-50 µg/mL) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Identify the wavelength of maximum absorption (λmax) and record the absorbance value.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H, N-H, and C=O stretching vibrations.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole-carboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts (δ) in ppm relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the coupling patterns and integration values in the ¹H NMR spectrum to aid in signal assignment.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Identify the molecular ion peak (M⁺• or [M+H]⁺/[M-H]⁻ for ESI). Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of indole-3-carboxylic acid isomers.
Caption: Workflow for the spectroscopic comparison of indole-carboxylic acid isomers.
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the differentiation of indole-3-carboxylic acid and its isomers. While each technique offers valuable structural information, a combined approach is often necessary for unambiguous identification. This guide provides a foundational set of comparative data and standardized protocols to assist researchers in the accurate characterization of these important molecules. Further research to establish a comprehensive and directly comparable spectroscopic database for all isomers under identical experimental conditions would be a valuable contribution to the scientific community.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid proper disposal procedures
The proper disposal of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is crucial for maintaining laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this exact compound was not located, guidance from SDSs for structurally similar chemicals provides a clear framework for its safe handling and disposal. The primary principle is to manage this chemical as a potentially hazardous waste and to ensure its disposal is conducted in compliance with all applicable local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all quantities of this compound, including any contaminated materials, as chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and suitable for holding solid chemical waste.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
-
Spill Management:
-
Environmental Precautions:
-
Professional Disposal:
-
The disposal of this compound must be entrusted to a licensed and qualified waste disposal company.[4]
-
Follow all institutional, local, regional, and national regulations for the disposal of chemical waste.
-
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (CAS No. 177201-79-5). The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar indole and carboxylic acid derivatives, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2] A comprehensive PPE strategy is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[1] | Protects against eye irritation from dust or splashes.[3] |
| Skin Protection | Chemical-resistant lab coat.[1] Chemical-resistant gloves (e.g., nitrile rubber).[3][4][5] Fully enclosed shoes made of a chemical-resistant material.[1] | Prevents skin irritation upon contact.[3] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[1][4] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[1][3] | Minimizes respiratory tract irritation from airborne particles.[2] |
Operational and Disposal Plans
Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol:
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are the correct size and are free of defects.[1]
-
-
Handling the Compound :
-
Post-Handling Procedures :
Storage:
-
Store away from incompatible materials such as oxidizing agents.[6]
Disposal Plan:
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Chemical Waste : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[6] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-((tert-butoxy)carbonyl)-1H-indole-3-carboxylic acid | C14H15NO4 | CID 53440486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
